molecular formula C10H13N B6307327 3-Cyclopropyl-N-methylaniline CAS No. 1260743-53-0

3-Cyclopropyl-N-methylaniline

Cat. No.: B6307327
CAS No.: 1260743-53-0
M. Wt: 147.22 g/mol
InChI Key: ZUPIODAOUBVVGZ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-N-methylaniline is a chemical compound of interest in advanced chemical and pharmaceutical research. This aniline derivative, featuring a cyclopropyl substituent on the benzene ring and a methyl group on the nitrogen atom, is primarily valued as a versatile synthetic intermediate. The cyclopropyl group is a key motif in medicinal chemistry due to its ability to influence the conformation, metabolic stability, and electronic properties of molecules. Compounds with the N-methylaniline structure are known to serve as building blocks for dyes, agrochemicals, and other complex organic molecules . Research into similar N-cyclopropyl-N-methylaniline compounds has explored their behavior as mechanistic probes in cytochrome P450-catalyzed N-dealkylation reactions, which is significant for understanding drug metabolism . It is crucial to note that similar aniline derivatives, such as N-Methylaniline, have been classified with significant concerns regarding carcinogenicity and mutagenicity, as confirmed by the Bureau for Chemical Substances in Poland under the EU's REACH regulation . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-11-10-4-2-3-9(7-10)8-5-6-8/h2-4,7-8,11H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPIODAOUBVVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Cyclopropyl-N-methylaniline: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropyl-N-methylaniline is an aromatic amine that has garnered interest in the fields of medicinal chemistry and organic synthesis. Its structure, which combines a cyclopropyl ring and an N-methylaniline moiety, offers a unique combination of steric and electronic properties. The cyclopropyl group, a three-membered carbocycle, is a well-regarded bioisostere in drug design, often introduced to enhance metabolic stability, binding affinity, and potency of drug candidates.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications of 3-Cyclopropyl-N-methylaniline, with a focus on its utility for professionals in drug discovery and development.

Chemical and Physical Properties

3-Cyclopropyl-N-methylaniline is a substituted aniline with the chemical formula C₁₀H₁₃N. Below is a summary of its key identifiers and physical properties.

PropertyValue
CAS Number 1260743-53-0
Molecular Formula C₁₀H₁₃N
Molecular Weight 147.22 g/mol
IUPAC Name 3-cyclopropyl-N-methylaniline
Appearance Liquid
Purity Typically ≥95%

Synthesis of 3-Cyclopropyl-N-methylaniline

The synthesis of 3-Cyclopropyl-N-methylaniline can be approached through several general strategies for the formation of N-alkylanilines. Common methods include the direct methylation of the corresponding aniline or the formation of the cyclopropyl-aryl bond.

One plausible synthetic route involves the N-methylation of 3-cyclopropylaniline. Various methylating agents can be employed, such as dimethyl sulfate or methyl iodide.[2] An alternative approach could involve the reaction of a nitrosoarene with a corresponding boronic acid.[3]

Below is a representative, step-by-step protocol for the synthesis of 3-Cyclopropyl-N-methylaniline via reductive amination, a common and efficient method for N-alkylation.

Experimental Protocol: Synthesis via Reductive Amination

Step 1: Formation of the Imine Intermediate

  • To a solution of 3-cyclopropylaniline (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add paraformaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2: Reduction of the Imine

  • Once the imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to the reaction mixture. Control the addition rate to manage any effervescence.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Cyclopropyl-N-methylaniline.

G cluster_0 Synthesis Workflow A 3-Cyclopropylaniline + Paraformaldehyde B Imine Intermediate A->B Imine Formation (Methanol, RT) C Reduction with NaBH4 B->C Reduction (0°C to RT) D 3-Cyclopropyl-N-methylaniline (Crude) C->D Aqueous Work-up E Purification (Column Chromatography) D->E Chromatography F Pure 3-Cyclopropyl-N-methylaniline E->F Isolation

Caption: Proposed synthetic workflow for 3-Cyclopropyl-N-methylaniline.

Spectroscopic Analysis and Characterization

TechniquePredicted Spectral Data
¹H NMR * Aromatic Protons (4H): Multiplets in the range of δ 6.5-7.2 ppm. The substitution pattern will lead to distinct coupling patterns.
* N-H Proton (if present, 1H): A broad singlet, which may be exchangeable with D₂O, typically in the range of δ 3.5-4.5 ppm. For the target N-methyl compound, this peak should be absent.
* N-Methyl Protons (3H): A sharp singlet around δ 2.7-2.9 ppm.[4]
* Cyclopropyl Methine Proton (1H): A multiplet in the upfield region, likely around δ 0.8-1.2 ppm.
* Cyclopropyl Methylene Protons (4H): Multiplets in the upfield region, likely between δ 0.5-1.0 ppm.
¹³C NMR * Aromatic Carbons: Signals in the range of δ 110-150 ppm. The carbon attached to the nitrogen will be the most downfield.
* N-Methyl Carbon: A signal around δ 30-35 ppm.[4]
* Cyclopropyl Carbons: Signals in the upfield region, typically between δ 5-15 ppm.
IR Spectroscopy * N-H Stretch (if secondary amine): A sharp to medium absorption around 3400 cm⁻¹.[6]
* Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹.
* Aliphatic C-H Stretch (Methyl & Cyclopropyl): Absorptions just below 3000 cm⁻¹.
* C=C Aromatic Ring Stretch: Absorptions in the range of 1500-1600 cm⁻¹.
* C-N Stretch: An absorption in the range of 1250-1350 cm⁻¹.
Mass Spectrometry * [M]⁺: The molecular ion peak would be expected at m/z = 147.

Reactivity and Applications in Drug Discovery

3-Cyclopropyl-N-methylaniline is a valuable building block in organic synthesis, particularly for the construction of novel pharmaceutical agents.[7][8] The cyclopropyl moiety is often employed as a bioisosteric replacement for other groups to improve the pharmacokinetic and pharmacodynamic properties of a molecule.[1]

The aniline scaffold itself is a common feature in many approved drugs.[9] The N-methyl and 3-cyclopropyl substituents can be strategically utilized to fine-tune the biological activity of a lead compound. The cyclopropyl group can also influence the conformation of the molecule, potentially leading to enhanced binding to a biological target.

The N-cyclopropyl aniline functionality exhibits interesting reactivity. Under certain oxidative conditions, such as with nitrous acid, N-cyclopropylanilines can undergo selective cleavage of the cyclopropyl group.[10] This reactivity has been used to probe reaction mechanisms involving single-electron transfer (SET) processes.

G cluster_1 Role in Drug Discovery A 3-Cyclopropyl-N-methylaniline (Building Block) B Chemical Modification (e.g., Coupling Reactions) A->B Synthesis C Novel Drug Candidate B->C Lead Optimization D Improved Properties: - Metabolic Stability - Binding Affinity - Potency C->D Pharmacological Profile

Caption: Use of 3-Cyclopropyl-N-methylaniline in drug discovery.

Safety and Handling

As with all aniline derivatives, 3-Cyclopropyl-N-methylaniline should be handled with care in a well-ventilated area, preferably a chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.

Hazard Summary:

  • Acute Toxicity: Harmful if swallowed.

  • Skin and Eye Irritation: May cause skin and eye irritation.

  • Inhalation: May be harmful if inhaled.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.

References

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve. (2025, August 6). ResearchGate. Retrieved February 6, 2026, from [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved February 6, 2026, from [Link]

  • Preparation of N-methylaniline. (n.d.). PrepChem.com. Retrieved February 6, 2026, from [Link]

  • Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline? (See data below & label structure.). (2022, April 25). Chegg. Retrieved February 6, 2026, from [Link]

  • Supporting Information. (n.d.). MPG.PuRe. Retrieved February 6, 2026, from [Link]

  • Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024, September 20). Yufeng. Retrieved February 6, 2026, from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Taylor & Francis. Retrieved February 6, 2026, from [Link]

  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. (2019, August 12). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. (2023, September 19). University of York. Retrieved February 6, 2026, from [Link]

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Cyclopropyl Building Blocks for Organic Synthesis. Part 128. Ln(OTf)3-Catalyzed Insertion of Aryl Isocyanides into the Cyclopropane Ring. (2025, August 7). ResearchGate. Retrieved February 6, 2026, from [Link]

  • N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines. (2000, January 14). PubMed. Retrieved February 6, 2026, from [Link]

  • Aniline, N-methyl-. (n.d.). NIST WebBook. Retrieved February 6, 2026, from [Link]

  • Theoretical and experimental studies of the vibrational spectra of m-methylaniline. (2025, August 5). ResearchGate. Retrieved February 6, 2026, from [Link]

  • N-Methylaniline (NMA) | A Key Chemical Intermediate. (n.d.). Acme Hardesty. Retrieved February 6, 2026, from [Link]

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022, October 20). Frontiers. Retrieved February 6, 2026, from [Link]

  • Spectroscopy of Amines. (2024, July 30). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • Manufacturing method for halogen substituted N-methylaniline. (n.d.). Google Patents.
  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

Sources

A Technical Guide to the Solubility Profile of 3-Cyclopropyl-N-methylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopropyl-N-methylaniline is a substituted aniline derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other specialty organic compounds. A comprehensive understanding of its solubility profile in various organic solvents is paramount for its effective use in reaction chemistry, purification, formulation, and quality control. This technical guide addresses the notable absence of publicly available quantitative solubility data for this specific compound. By leveraging structural analysis, physicochemical predictions, and data from analogous compounds, this document provides a robust theoretical framework for predicting its solubility behavior. Furthermore, it delivers a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of 3-Cyclopropyl-N-methylaniline, ensuring the generation of reliable and reproducible data critical for advancing research and development objectives.

Introduction

Substituted anilines are foundational building blocks in modern organic chemistry, serving as crucial precursors for a vast array of dyes, polymers, and, most significantly, pharmacologically active molecules.[1] The incorporation of a cyclopropyl group, in particular, has garnered substantial attention in medicinal chemistry for its unique ability to modulate a compound's metabolic stability, potency, and conformational rigidity.[2] 3-Cyclopropyl-N-methylaniline combines the aniline scaffold with both a cyclopropyl ring and an N-methyl group, making it a valuable, yet under-characterized, intermediate.

The solubility of such an intermediate is a critical physicochemical parameter that dictates its handling, reaction kinetics, purification strategy (e.g., crystallization or chromatography), and formulation.[3] In drug development, poor solubility of an intermediate can lead to challenges in achieving desired reaction concentrations, complicating scale-up and potentially impacting yield and purity. Despite its importance, specific experimental solubility data for 3-Cyclopropyl-N-methylaniline is not prevalent in scientific literature. This guide aims to bridge that gap by providing a predictive analysis of its solubility profile and a comprehensive methodology for its experimental determination.

Physicochemical Properties and Structural Analysis

To predict the solubility of 3-Cyclopropyl-N-methylaniline, we must first analyze its molecular structure and resulting physicochemical properties. The molecule is a tertiary amine featuring an aromatic phenyl ring, a nonpolar cyclopropyl group, and a small N-methyl group.

PropertyValue / DescriptionSource
Molecular Formula C₁₀H₁₃NPubChem[4]
Molecular Weight 147.22 g/mol PubChem[4]
Structure A phenyl ring substituted at position 3 with a cyclopropyl group, and an N-methyl group on the amino nitrogen.-
Predicted XLogP3 2.7PubChem[4]
Hydrogen Bond Donor Count 0PubChem[4]
Hydrogen Bond Acceptor Count 1 (The nitrogen atom)PubChem[4]
Topological Polar Surface Area (TPSA) 3.24 Ų-

Structural Breakdown and its Influence on Solubility:

  • Aromatic Phenyl Ring: This large, nonpolar carbocyclic core is the dominant feature of the molecule. It will readily engage in van der Waals forces and π-π stacking interactions with other aromatic or nonpolar solvents. This component significantly reduces the molecule's affinity for highly polar solvents like water.

  • Cyclopropyl Group: As a small, saturated hydrocarbon ring, the cyclopropyl group further enhances the molecule's nonpolar, lipophilic character. Its presence reinforces the tendency of the molecule to dissolve in nonpolar organic solvents.

  • N-Methyl Group (Tertiary Amine): The nitrogen atom introduces a polar element to the molecule due to its lone pair of electrons, allowing it to act as a hydrogen bond acceptor. However, the presence of the methyl group prevents it from acting as a hydrogen bond donor. This tertiary amine functionality provides a site for dipole-dipole interactions with polar aprotic solvents but lacks the strong hydrogen-bonding capability that would significantly enhance solubility in polar protic solvents.

The predicted XLogP3 value of 2.7 indicates a moderate degree of lipophilicity, suggesting that the compound will favor organic phases over aqueous ones.[4] The very low topological polar surface area (TPSA) further supports the prediction of limited solubility in highly polar solvents.

Predicted Solubility Profile

Based on the structural analysis and the fundamental principle of "like dissolves like," a qualitative solubility profile for 3-Cyclopropyl-N-methylaniline can be predicted.[5] This profile is supported by the known solubility of analogous compounds like N-methylaniline and 3-methylaniline, which are generally soluble in common organic solvents but have limited water solubility.[6][7]

Solvent ClassExample SolventsPredicted SolubilityRationale for Prediction
Nonpolar Hexane, Toluene, Diethyl EtherHigh The dominant nonpolar aromatic and cyclopropyl groups will interact favorably with the nonpolar solvent molecules through London dispersion forces.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHigh to Medium These solvents can engage in dipole-dipole interactions with the tertiary amine group. Their organic character is compatible with the nonpolar parts of the molecule.
Polar Protic Ethanol, MethanolMedium to Low While the nitrogen can act as a hydrogen bond acceptor, the molecule cannot donate hydrogen bonds. The large nonpolar surface area will limit miscibility with these highly polar, H-bonding solvents.
Highly Polar WaterVery Low / Insoluble The molecule's significant nonpolar character and inability to donate hydrogen bonds prevent it from effectively disrupting the strong hydrogen-bonding network of water.[7]

Key Factors Influencing Solubility

The solubility of 3-Cyclopropyl-N-methylaniline is not static and can be influenced by several experimental conditions. Understanding these factors is crucial for designing robust chemical processes.

  • Solvent Polarity: As detailed above, the primary determinant of solubility is the balance of intermolecular forces between the solute and solvent. A close match in polarity will result in higher solubility.

  • Temperature: For most solid organic compounds, solubility in organic solvents increases with temperature. This is because the dissolution process is typically endothermic, and applying heat provides the energy needed to overcome the solute-solute and solvent-solvent interactions. This relationship should be experimentally verified for process optimization (e.g., recrystallization).

  • Presence of Impurities: The presence of other compounds can either enhance or depress solubility through co-solvency or common ion effects, although the latter is not relevant for this non-ionic compound in organic media.

The interplay of these factors can be visualized as a logical relationship governing the dissolution process.

Factors Influencing Solubility of 3-Cyclopropyl-N-methylaniline cluster_solute Solute Characteristics cluster_solvent Solvent Characteristics cluster_conditions External Factors Solute 3-Cyclopropyl-N-methylaniline (Solute Properties) Polarity Molecular Polarity (Low-Moderate) HBond H-Bonding (Acceptor Only) Size Molecular Size (Nonpolar Surface Area) Solvent Organic Solvent (Solvent Properties) SolvPolarity Solvent Polarity SolvHBond H-Bonding Capability Conditions System Conditions Temp Temperature Pressure Pressure (minor effect) Solubility Resulting Solubility Polarity->Solubility Solute-Solvent Interactions HBond->Solubility Solute-Solvent Interactions Size->Solubility Solute-Solvent Interactions SolvPolarity->Solubility SolvHBond->Solubility Temp->Solubility Thermodynamic Influence Pressure->Solubility Thermodynamic Influence

Caption: Logical relationship between solute, solvent, and system conditions that determine solubility.

Standardized Protocol for Experimental Solubility Determination

Given the lack of published data, experimental verification is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[5]

Objective: To determine the equilibrium solubility of 3-Cyclopropyl-N-methylaniline in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • 3-Cyclopropyl-N-methylaniline (solid, high purity)

  • Selected organic solvent (HPLC grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • HPLC or UV-Vis spectrophotometer for quantification[8][9]

Experimental Workflow:

G start Start prep 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. start->prep equilibrate 2. Equilibration Agitate vial on an orbital shaker at a constant temperature (e.g., 24-48h). prep->equilibrate separate 3. Phase Separation Centrifuge the suspension to pellet undissolved solid. equilibrate->separate sample 4. Sampling & Dilution Carefully withdraw an aliquot of the supernatant. Filter and dilute accurately. separate->sample quantify 5. Quantification Analyze the diluted sample using a calibrated HPLC or UV-Vis method. sample->quantify calculate 6. Calculation Calculate original concentration using the dilution factor and calibration curve. quantify->calculate end End (Solubility Value) calculate->end

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 3-Cyclopropyl-N-methylaniline to a vial (e.g., 10-20 mg). The key is to ensure undissolved solid remains at equilibrium.[10]

    • Accurately add a known volume of the chosen organic solvent (e.g., 5.0 mL).

    • Securely cap the vial to prevent solvent evaporation. Prepare at least three replicates for each solvent.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C).

    • Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[10] The time to reach equilibrium should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[5]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let solids settle.

    • Centrifuge the vials to pellet the remaining undissolved solid, ensuring a clear supernatant.

  • Sampling and Dilution:

    • Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette.

    • Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any fine particulates.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of calibration standards of 3-Cyclopropyl-N-methylaniline of known concentrations.

    • Analyze the standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).[8][9] Aniline derivatives typically show strong UV absorbance, making this a suitable technique.[1]

    • Construct a calibration curve by plotting the analytical response versus concentration.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Health and Safety Considerations

3-Cyclopropyl-N-methylaniline is a chemical intermediate for which comprehensive toxicological data may not be available. However, based on its structural similarity to other anilines, appropriate precautions must be taken. N-methylaniline and other related compounds are classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged exposure.[6][11][12]

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Consult the specific Safety Data Sheet (SDS) for the compound before use.

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

While specific quantitative solubility data for 3-Cyclopropyl-N-methylaniline is not readily found in current literature, a robust prediction of its behavior can be made through careful structural analysis. The compound is anticipated to exhibit high solubility in nonpolar and polar aprotic organic solvents, with diminishing solubility in polar protic solvents and very low solubility in water. For researchers and drug development professionals, this predictive framework serves as a valuable starting point for solvent selection. However, for applications requiring precise data, experimental determination is non-negotiable. The detailed isothermal shake-flask protocol provided in this guide offers a reliable and authoritative method for generating the accurate solubility data needed to support synthesis, purification, and formulation development.

References

  • PubChem. (n.d.). N-cyclopropyl-2-methylaniline. [Online] National Center for Biotechnology Information. Available at: [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Online] Regulations.gov. Available at: [Link]

  • PubChem. (n.d.). 4-Cyclopropyl-3-methylaniline. [Online] National Center for Biotechnology Information. Available at: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Online] Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-cyclopropyl-substituted... [Online] Available at: [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. [Online] Available at: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Online] Available at: [Link]

  • Dalton Transactions. (n.d.). Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. [Online] RSC Publishing. Available at: [Link]

  • ResearchGate. (2025). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. [Online] Available at: [Link]

  • Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Online] Available at: [Link]

  • U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Online] Available at: [Link]

  • Expert Opinion on Drug Discovery. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Online] Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. [Online] Available at: [Link]

  • PubChem. (n.d.). 2-Cyclopropoxy-6-ethyl-N-methylaniline. [Online] National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2025). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. [Online] Available at: [Link]

  • PubChem. (n.d.). N-Methylaniline. [Online] National Center for Biotechnology Information. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of N-methylaniline. [Online] Available at: [Link]

Sources

Navigating the Cyclopropyl Aniline Motif in Drug Discovery: Bioisosterism, Bioactivation, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on cyclopropyl aniline derivatives in drug discovery.

Executive Summary

The cyclopropyl aniline moiety represents a high-risk, high-reward structural motif in medicinal chemistry.[1] While the cyclopropyl group acts as a superior bioisostere for alkyl and alkene groups—offering enhanced metabolic stability against dealkylation and unique conformational rigidity—its direct attachment to an aniline nitrogen introduces a critical bioactivation pathway.

This guide analyzes the physicochemical advantages of the


-cyclopropyl aniline scaffold, delineates the mechanistic basis of its toxicity (Single Electron Transfer oxidation), and provides actionable synthetic and design strategies to mitigate these risks.

Physicochemical & Structural Properties[2][3]

The "Magic Ring" Effect

The cyclopropyl group is often termed a "magic ring" in drug design due to its ability to modulate physicochemical properties without significantly increasing molecular weight (


, MW +41).
PropertyEffect of

-Cyclopropyl Substitution
Mechanism
pKa Modulation Decreases basicity by ~1-2 units vs.

-isopropyl
The

-like character of cyclopropyl carbons draws electron density, reducing N-lone pair availability.[2]
Conformational Rigidity Limits

-C bond rotation
Steric clash between the ring methylene protons and ortho-phenyl protons forces a distinct torsion angle, often orthogonal to the aromatic plane.[2]
Lipophilicity Moderate increase (

logP ~ +0.[1][2]8)
Increases hydrophobic contact surface while maintaining compact shape.[1][2]
Metabolic Blocking Prevents

-hydroxylation
Lack of activated

-protons prevents standard CYP450

-dealkylation pathways common in

-ethyl/isopropyl groups.[2]
The Bioisosteric Rationale

Replacing an


-isopropyl group with an 

-cyclopropyl group is a standard tactic to block CYP-mediated

-dealkylation.[2] The C-H bond dissociation energy (BDE) of a cyclopropyl methine is significantly higher (~106 kcal/mol) than an isopropyl methine (~95 kcal/mol), making hydrogen atom transfer (HAT) difficult.[1][2]

The Bioactivation Bottleneck: Mechanism of Toxicity

Despite its stability against dealkylation, the


-cyclopropyl aniline motif is a known structural alert  for idiosyncratic toxicity.[1] This toxicity arises not from standard Phase I oxidation, but from a Single Electron Transfer (SET)  mechanism.[1][2]
The SET Oxidation Pathway

When an aniline nitrogen is electron-rich, it can undergo one-electron oxidation by high-potential peroxidases (e.g., myeloperoxidase in neutrophils) or CYP450 isoforms.[2]

  • Initial Oxidation: The aniline nitrogen loses one electron to form a radical cation (

    
    ).[1][2]
    
  • Ring Opening: The strain energy of the cyclopropyl ring (~27.5 kcal/mol) drives the rapid homolytic cleavage of the distal C-C bond.

  • Covalent Binding: This generates a reactive

    
    -carbon radical or iminium species that acts as a potent electrophile, covalently modifying cellular proteins (haptens) or DNA.[1][2]
    
Visualization of the Bioactivation Pathway

The following diagram illustrates the divergence between safe metabolic clearance and toxic bioactivation.

Bioactivation Substrate N-Cyclopropyl Aniline RadicalCat Aniline Radical Cation (Ar-NH-cPr•+) Substrate->RadicalCat SET Oxidation (Peroxidase/CYP) SafeMet Ring Hydroxylation (Safe Clearance) Substrate->SafeMet HAT Oxidation (Low Probability) RingOpen Distal Ring Opening (Reactive C-Radical) RadicalCat->RingOpen Strain Release (Fast) Adduct Covalent Protein Adduct (Toxicity/Immune Response) RingOpen->Adduct Nucleophilic Attack (Cys/Lys residues)

Figure 1: The mechanistic divergence of N-cyclopropyl anilines. The red pathway indicates the toxicological liability driven by Single Electron Transfer (SET).

Strategic Mitigation in Drug Design

To utilize this motif safely, the oxidation potential of the aniline must be raised to prevent the initial SET event.

Electronic Deactivation

Introducing electron-withdrawing groups (EWGs) on the phenyl ring significantly increases the oxidation potential (


).[1][2]
  • Tactic: Place Fluorine, Cyano (-CN), or Trifluoromethyl (-CF3) groups at the para or ortho positions.[1][2]

  • Result: The nitrogen lone pair is delocalized into the ring, making it harder to abstract an electron.

Steric Protection

Substitution at the ortho positions of the aniline ring can twist the nitrogen out of planarity with the aromatic system (deconjugation). While this increases basicity (bad for permeability), it can also sterically hinder the approach of oxidative enzymes.[1]

Alternative Linkers (The "Safe" Switch)

If the aniline nitrogen is too labile, switch to an amide or ether linkage.

  • Cyclopropyl Amides (

    
    ):  Found in Lenvatinib  and Tasimelteon .[1][2] The carbonyl pulls density from the nitrogen, rendering it immune to SET oxidation.
    
  • Cyclopropyl Ethers (

    
    ):  Retains the lipophilic/steric bulk without the nitrogen-based toxicity risk.[2]
    

Synthetic Methodologies

Direct synthesis of


-cyclopropyl anilines is challenging due to the poor nucleophilicity of cyclopropylamine and the instability of cyclopropanone (preventing reductive amination). The Chan-Lam Coupling  is the industry standard for this transformation.
Protocol: Copper-Promoted Chan-Lam Coupling

This method allows the coupling of aryl boronic acids with cyclopropylamine under mild, oxidative conditions.

Reagents:

  • Substrate: Aryl Boronic Acid (

    
    )[2]
    
  • Nucleophile: Cyclopropylamine (1.2 - 2.0 equiv)[2]

  • Catalyst:

    
     (0.1 - 1.0 equiv)[2]
    
  • Ligand: 2,2'-Bipyridine (1.0 equiv) - Critical for stabilizing the Cu species.[2]

  • Base:

    
     or 
    
    
    
    (2.0 equiv)[2]
  • Solvent: Dichloroethane (DCE) or Toluene[2]

  • Atmosphere: Air or Oxygen balloon (Re-oxidant for Cu)[2]

Step-by-Step Workflow:

  • Charge: To a reaction vessel, add

    
     (18 mg, 0.1 mmol), 2,2'-bipyridine (15 mg, 0.1 mmol), and aryl boronic acid (1.0 mmol).
    
  • Solvate: Add DCE (5 mL) and stir to suspend.

  • Activate: Add cyclopropylamine (1.2 mmol) and base (

    
    , 2.0 mmol).
    
  • Oxidize: Heat to 70°C under an air atmosphere (open flask or balloon) for 12-24 hours.

  • Workup: Filter through a celite pad to remove copper salts.[1] Wash with EtOAc.[1] Concentrate and purify via flash chromatography.

Synthetic Logic Diagram

ChanLam Start Aryl Boronic Acid + Cyclopropylamine Transmetalation Transmetalation (Cu(II) -> Cu(II)-Ar) Start->Transmetalation Cu(OAc)2 / Base Oxidation Oxidation to Cu(III) (Air/O2) Transmetalation->Oxidation Amine Coordination RedElim Reductive Elimination (Forms C-N Bond) Oxidation->RedElim High Valent Species RedElim->Transmetalation Catalyst Turnover (Cu(I) -> Cu(II)) Product N-Cyclopropyl Aniline RedElim->Product

Figure 2: The Chan-Lam catalytic cycle for C-N bond formation.

Case Studies in Drug Discovery

The Cautionary Tale: Trovafloxacin
  • Structure: Contains a 2,4-difluoroaniline moiety fused to a naphthyridone core, with a cyclopropylamine at N1.[1]

  • Outcome: Withdrawn/Restricted due to severe idiosyncratic hepatotoxicity.[1]

  • Mechanism: Metabolic studies confirmed that the cyclopropylamine moiety underwent oxidative ring opening (via the SET mechanism described above), leading to reactive intermediates that bound to hepatic proteins.

  • Lesson: The cyclopropylamine attached to an electron-rich system is a high-risk structural alert.

The Safe Application: Trametinib
  • Structure: Contains a cyclopropyl group, but it is attached to a urea-like nitrogen on the central pyrimidinedione scaffold (

    
    -cyclopropyl-N-methyl...), not the aniline nitrogen.
    
  • Analysis: The electron-withdrawing nature of the carbonyl groups flanking the nitrogen prevents SET oxidation. The cyclopropyl group here functions purely as a steric fill to lock the active conformation in the MEK kinase pocket.

  • Lesson: Isolate the cyclopropyl nitrogen with carbonyls (amides/ureas) to retain the steric benefit while eliminating the electronic risk.

References

  • Bénard, S., Neuville, L., & Zhu, J. (2010).[1] Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid.[1][2] Chemical Communications, 46(19), 3393-3395.[1][2] Link

  • Kalgutkar, A. S., et al. (2005).[1][2] Metabolic Activation of the N-Cyclopropylamine Structural Alert in the Antibiotic Trovafloxacin. Chemical Research in Toxicology, 18(11), 1662-1670.[1][2] Link[2]

  • Shanu-Wilson, J. (2020).[1][2] Metabolism of cyclopropyl groups. Hypha Discovery. Link

  • Loeppky, R. N., & Elomari, S. (2000).[1] N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines.[2][3][4] Journal of Organic Chemistry, 65(1), 96-103.[1][2] Link[2]

  • Barnes, K., et al. (2013).[1][2] Trametinib (GSK1120212).[1][2][5] Drugs of the Future, 38(5), 311.[1] Link[2]

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of N-methyl-3-cyclopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-methyl-3-cyclopropylaniline is a unique structural motif of increasing interest in medicinal chemistry, combining the electronic properties of an aniline with the conformational rigidity and metabolic stability often conferred by a cyclopropyl group. Understanding the thermodynamic stability of this molecule is paramount for its successful development as a pharmaceutical agent. This guide provides a comprehensive technical overview of the experimental and computational methodologies for assessing the stability of N-methyl-3-cyclopropylaniline. We delve into the causality behind experimental choices, present self-validating protocols for thermal and forced degradation analysis, and explore the predictive power of computational chemistry in elucidating degradation pathways. This document is intended to be a practical resource for researchers and drug development professionals, enabling a robust evaluation of the stability profile of this and similar molecules.

Introduction: The Significance of Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with inherent molecular stability being a critical determinant of success. A thorough understanding of a molecule's thermodynamic stability informs formulation development, shelf-life prediction, and ultimately, patient safety. N-methyl-3-cyclopropylaniline presents a fascinating case study, incorporating two key functionalities: the aniline moiety, known for its susceptibility to oxidation, and the cyclopropyl group, which can enhance metabolic stability but also possesses inherent ring strain.[1] This guide will dissect the stability of this molecule through a multi-faceted approach, combining empirical testing with theoretical modeling.

Molecular Profile of N-methyl-3-cyclopropylaniline

Table 1: Estimated Physicochemical Properties of N-methyl-3-cyclopropylaniline

PropertyEstimated Value/CharacteristicRationale and Key Considerations
Molecular Formula C₁₀H₁₃N-
Molecular Weight 147.22 g/mol -
Appearance Likely a yellow to light brown oily liquidN-methylaniline is a similarly described liquid.[2] Aniline derivatives are prone to darkening upon exposure to air and light.
Boiling Point Estimated > 200 °CN-methylaniline has a boiling point of 195.6°C.[2] The addition of the cyclopropyl group would likely increase the boiling point.
Solubility Practically insoluble in water; soluble in organic solvents (e.g., ethanol, ether, chloroform)Similar to N-methylaniline.[2] The non-polar cyclopropyl and phenyl groups dominate the molecule's character.
Key Structural Features Tertiary aromatic amine, cyclopropyl groupThe tertiary amine is a potential site for oxidation. The cyclopropyl group introduces ring strain, which can influence reactivity.[1]

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability relies on a suite of complementary experimental techniques. Here, we outline the core methodologies, emphasizing the "why" behind each procedural step.

Thermal Analysis: Unveiling Intrinsic Stability

Thermal analysis techniques are indispensable for probing the intrinsic thermal stability of a molecule in the solid state.

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting point, enthalpy of fusion, and the detection of polymorphic transitions or decomposition events. For N-methyl-3-cyclopropylaniline, DSC is crucial for identifying its melting behavior and assessing its purity. A sharp, well-defined melting endotherm is indicative of a pure, crystalline substance. Broadening of the peak can suggest the presence of impurities.

Experimental Protocol: Purity Determination by DSC

  • Sample Preparation: Accurately weigh 1-3 mg of N-methyl-3-cyclopropylaniline into a clean, hermetically sealed aluminum DSC pan. The small sample size minimizes thermal gradients.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a slow, controlled rate (e.g., 1-2 °C/min) to a temperature beyond the melting point. A slow heating rate enhances the resolution of the melting transition.

    • Hold isothermally for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak maximum, and the enthalpy of fusion (area under the peak). The shape of the peak provides qualitative information about purity.

Mandatory Visualization:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start Start weigh Weigh 1-3 mg of N-methyl-3-cyclopropylaniline start->weigh seal Seal in Aluminum Pan weigh->seal load Load Sample and Reference seal->load program Run Thermal Program (e.g., 1-2 °C/min ramp) load->program record Record Heat Flow vs. Temperature program->record analyze Analyze Thermogram record->analyze determine Determine: - Melting Point - Enthalpy of Fusion - Purity Assessment analyze->determine

Caption: Workflow for DSC analysis of N-methyl-3-cyclopropylaniline.

Causality: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This technique is essential for determining the decomposition temperature and identifying the presence of residual solvents or volatiles. For N-methyl-3-cyclopropylaniline, TGA will reveal the temperature at which significant degradation begins, providing a critical parameter for its thermal stability profile.

Experimental Protocol: Thermal Decomposition Profile by TGA

  • Sample Preparation: Place 5-10 mg of N-methyl-3-cyclopropylaniline into a tared TGA pan (e.g., platinum or alumina).

  • Instrument Setup:

    • Calibrate the TGA instrument for mass and temperature.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidative degradation during the initial heating phase.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset of mass loss indicates the beginning of decomposition. The temperature at which 5% mass loss occurs (T₅) is often used as a benchmark for thermal stability. The derivative of the TGA curve (DTG) can reveal the temperatures of maximum decomposition rates.

Table 2: Interpreting TGA Data for N-methyl-3-cyclopropylaniline

Temperature RangeExpected ObservationInterpretation
Ambient to ~150 °C Minimal mass lossIndicates the absence of significant volatile impurities or residual solvents.
> 200 °C (Estimated) Onset of significant mass lossThe beginning of thermal decomposition of the molecule.
Variable Multiple mass loss stepsSuggests a multi-step decomposition process, potentially involving the cleavage of the methyl and cyclopropyl groups followed by the degradation of the aniline ring.
Forced Degradation Studies: Probing Stability Under Stress

Forced degradation (or stress testing) is a critical component of drug development, designed to identify potential degradation products and pathways under more severe conditions than those encountered during long-term storage.[4][5] The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[6]

Mandatory Visualization:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis of Degradants cluster_outcome Outcome hydrolysis Hydrolytic (Acidic & Basic) hplc HPLC-UV/MS hydrolysis->hplc oxidation Oxidative (e.g., H₂O₂) oxidation->hplc thermal Thermal (Elevated Temperature) thermal->hplc photolytic Photolytic (UV/Vis Light) photolytic->hplc nmr NMR hplc->nmr pathways Elucidation of Degradation Pathways nmr->pathways method Validation of Stability-Indicating Method pathways->method

Caption: General workflow for forced degradation studies.

Causality: N-substituted anilines are generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, degradation may occur, although typically this requires harsh conditions. For N-methyl-3-cyclopropylaniline, the primary concern would be potential degradation of the aniline ring system rather than hydrolysis of the N-C bonds.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of N-methyl-3-cyclopropylaniline (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

  • Stress Conditions: Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).[7]

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Causality: The tertiary amine of N-methyl-3-cyclopropylaniline is a prime target for oxidation. A key and well-documented degradation pathway for N-cyclopropylanilines involves single-electron transfer (SET) to form a radical cation, followed by irreversible ring-opening of the cyclopropyl group.[8][9][10] This is a critical stability concern for this molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of N-methyl-3-cyclopropylaniline (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Add a solution of hydrogen peroxide (e.g., 3% v/v) and store at room temperature for a defined period, protected from light.

  • Sample Analysis: At specified time points, analyze the sample by HPLC-MS to identify and quantify the parent compound and any degradation products, paying close attention to potential ring-opened species.

Causality: Aniline derivatives can be susceptible to photo-oxidation.[11] Exposure to UV and visible light can generate excited states that are more prone to react with oxygen or undergo other photochemical transformations.

Experimental Protocol (as per ICH Q1B):

  • Sample Preparation: Expose the solid drug substance and a solution of the drug substance to a light source that provides both UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control: A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.

  • Sample Analysis: Analyze the exposed samples and the dark control by a stability-indicating HPLC method.

Computational Chemistry: A Predictive Approach to Stability

Computational chemistry offers a powerful in-silico approach to complement and guide experimental stability studies. By modeling the electronic structure and energetics of the molecule, we can predict potential degradation pathways.

Density Functional Theory (DFT) for Bond Dissociation Energy (BDE) Prediction

Causality: The bond dissociation energy (BDE) is the energy required to homolytically cleave a chemical bond. By calculating the BDEs of the various bonds in N-methyl-3-cyclopropylaniline, we can identify the weakest bonds, which are the most likely sites for initial degradation. The N-C(cyclopropyl) and N-C(methyl) bonds are of particular interest. DFT is a robust method for calculating BDEs.[12]

Computational Workflow:

  • Geometry Optimization: Optimize the geometry of the ground state of N-methyl-3-cyclopropylaniline and the radical fragments resulting from the cleavage of the N-C(cyclopropyl) and N-C(methyl) bonds using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Perform frequency calculations to obtain zero-point vibrational energies (ZPVE) and to confirm that the optimized structures are true minima on the potential energy surface.

  • BDE Calculation: Calculate the BDE using the following equation: BDE = (E_radical1 + E_radical2) - E_parent where E represents the ZPVE-corrected electronic energy of each species.

Mandatory Visualization:

DFT_Workflow cluster_geom_opt Geometry Optimization cluster_freq Frequency Calculation cluster_bde BDE Calculation start Start: N-methyl-3-cyclopropylaniline Structure parent_opt Optimize Parent Molecule start->parent_opt frag1_opt Optimize Radical Fragment 1 start->frag1_opt frag2_opt Optimize Radical Fragment 2 start->frag2_opt parent_freq Calculate ZPVE (Parent) parent_opt->parent_freq frag1_freq Calculate ZPVE (Fragment 1) frag1_opt->frag1_freq frag2_freq Calculate ZPVE (Fragment 2) frag2_opt->frag2_freq bde_calc BDE = E(frag1) + E(frag2) - E(parent) parent_freq->bde_calc frag1_freq->bde_calc frag2_freq->bde_calc

Caption: Workflow for BDE calculation using DFT.

Summary and Outlook

The thermodynamic stability of N-methyl-3-cyclopropylaniline is a multifaceted property that requires a comprehensive evaluation using both experimental and computational approaches. The key takeaways from this guide are:

  • Thermal Stability: DSC and TGA are essential for determining the melting point, purity, and decomposition temperature of the solid material.

  • Oxidative Instability: The N-cyclopropylaniline moiety is susceptible to single-electron oxidation, leading to a likely and significant degradation pathway involving the irreversible opening of the cyclopropyl ring.[8][9][10]

  • Forced Degradation: A systematic forced degradation study under hydrolytic, oxidative, thermal, and photolytic stress is crucial for identifying potential degradation products and validating a stability-indicating analytical method.

  • Computational Prediction: DFT calculations can provide valuable insights into the relative stabilities of chemical bonds, helping to predict the most labile parts of the molecule and guide experimental investigations.

By integrating these methodologies, researchers and drug development professionals can build a robust stability profile for N-methyl-3-cyclopropylaniline, mitigating risks in the development process and ensuring the quality and safety of potential new medicines.

References

  • Brummer, H. (2011). How to approach a forced degradation study. Life Sci. Technol. Bull., 31, 1-4.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • McNeill, K., & Arnold, W. A. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(10), 5757-5765. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Rani, S., & Singh, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 1-13.
  • Loeppky, R. N., & Elomari, S. (2000). N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines. The Journal of organic chemistry, 65(1), 96–103. [Link]

  • McKay, M. J., et al. (2019). N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers. Abstracts of Papers of the American Chemical Society, 257.
  • TA Instruments. (n.d.). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • St. John, P. C., Guan, Y., Kim, Y., Kim, S., & Paton, R. S. (2020). Prediction of organic homolytic bond dissociation enthalpies at near chemical accuracy with sub-second computational cost. Nature communications, 11(1), 2328. [Link]

  • Wang, L., et al. (2024). Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. International Journal of Molecular Sciences, 25(2), 1033. [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • McNeill, K., & Arnold, W. A. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ESF Publications. 2. [Link]

  • Turhan, K., & Uzman, S. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. Annali di chimica, 97(10), 1129–1138. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. In Pharmaceutical Stress Testing (pp. 1-66). CRC Press.
  • Mettler Toledo. (n.d.). DSC purity determination. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH topic Q 1 A (R2) Stability testing of new drug substances and products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7016287, N-Cyclopropylaniline. Retrieved from [Link].

  • ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

  • Contract Laboratory. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Gentry, E. C., Ryno, S. M., & Knowles, R. R. (2017). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. ChemRxiv. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC thermogram for compound A 14 (Series: I-Me). Retrieved from [Link]

  • Fo'ad, T., Hameed, G. S., & Raauf, A. M. R. (2022). Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs. International Journal of Drug Delivery Technology, 12(4), 1493-1501.
  • NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. Retrieved from [Link]

  • Wu, Y., et al. (2024). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. International Journal of Molecular Sciences, 25(4), 2209. [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00035.
  • Peters, J. C., & Fu, G. C. (2020). Photoinduced, Copper-Catalyzed Enantioconvergent Alkylations of Anilines by Racemic Tertiary Electrophiles: Synthesis and Mechanism. CaltechAUTHORS. [Link]

  • Silverman, R. B. (2006). A Biomimetic Study of the Behavior of N-Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations. The Journal of organic chemistry, 71(2), 535–543. [Link]

  • wikiHow. (n.d.). How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. Retrieved from [Link]

  • Purdue University Graduate School. (2025). COMPUTATIONAL PREDICTION OF MATERIAL DEGRADATION AND REACTIVITY. Retrieved from [Link]

  • Prime Process Safety Center. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • ResearchGate. (n.d.). TGA curves and corresponding DSC curves for pure polyaniline and its... Retrieved from [Link]

  • Heimgartner, H., et al. (2019). Enhanced aniline degradation by Desulfatiglans anilini in a synthetic microbial community with the phototrophic purple sulfur bacterium Thiocapsa roseopersicina. FEMS Microbiology Ecology, 95(9), fiz118. [Link]

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Methodological & Application

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 3-Cyclopropyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This reaction is of paramount importance in the fields of medicinal chemistry and materials science, where arylamine structures are prevalent.[1][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination using 3-Cyclopropyl-N-methylaniline, a sterically hindered and electronically distinct secondary amine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and provide field-proven insights into overcoming common challenges associated with this class of substrate.

Introduction to the Buchwald-Hartwig Amination

The palladium-catalyzed cross-coupling of amines and aryl halides (or pseudo-halides) provides a direct and versatile route to arylamines, often under milder conditions and with greater functional group tolerance than classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2][4]

1.1 The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism of the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[1][5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amide intermediate.

  • Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[6][7]

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the aryl halide and the formation of an imine.[2] The choice of ligand is critical in promoting the desired reductive elimination pathway over these side reactions.[1]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_complex L₂Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_complex->Amine_complex Amine Coordination (R₂NH) Amide_complex L₂Pd(II)(Ar)(NR₂) Amine_complex->Amide_complex Deprotonation (Base) Product Ar-NR₂ Amide_complex->Product Reductive Elimination Catalyst_regen Pd(0)L₂ Amide_complex->Catalyst_regen ArX Aryl Halide (Ar-X) ArX->OA_complex Amine Amine (R₂NH) Amine->Amine_complex Base Base Base->Amine_complex caption Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.

Caption: Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.

1.2 Challenges with Secondary and Sterically Hindered Amines

Secondary amines, such as 3-Cyclopropyl-N-methylaniline, can present unique challenges in Buchwald-Hartwig aminations. The presence of two substituents on the nitrogen atom can lead to steric hindrance, which can slow down both the amine coordination and the final reductive elimination step. Furthermore, the electronic properties of the cyclopropyl group can influence the nucleophilicity of the amine. Careful selection of the catalyst, ligand, and reaction conditions is therefore crucial for achieving high yields.

Key Reagents and Their Roles: A Causal Explanation

The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of each reaction component.

2.1 The Substrate: 3-Cyclopropyl-N-methylaniline

3-Cyclopropyl-N-methylaniline is a secondary aniline with moderate steric bulk around the nitrogen atom. The cyclopropyl group is primarily an electron-donating group through its sigma bonds, which can enhance the nucleophilicity of the amine compared to aniline itself. However, the N-methyl group adds steric hindrance. This combination of electronic and steric factors necessitates a carefully optimized catalytic system.

2.2 The Aryl Halide/Triflate Coupling Partner

The reactivity of the aryl electrophile generally follows the trend: Ar-I > Ar-OTf > Ar-Br > Ar-Cl. While aryl iodides are highly reactive, the iodide anion generated can sometimes inhibit the catalyst.[7] Aryl bromides often provide a good balance of reactivity and stability. For less reactive aryl chlorides, more specialized and highly active catalyst systems are typically required.

2.3 The Palladium Pre-catalyst

Commonly used palladium pre-catalysts include Pd(OAc)₂ and Pd₂(dba)₃. These Pd(II) and Pd(0) sources are reduced in situ to the active Pd(0) species.[6] The use of pre-catalysts, which are complexes of a Pd(0) source with a bulky, electron-rich phosphine ligand (e.g., G3 or G6 Buchwald precatalysts), can offer improved stability and reactivity.

2.4 The Ligand: The Key to Success

The ligand stabilizes the palladium catalyst, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For sterically hindered secondary amines like 3-Cyclopropyl-N-methylaniline, bulky, electron-rich biarylphosphine ligands are often the ligands of choice.

LigandStructureKey Features & Rationale
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylHighly effective for secondary amines due to its steric bulk, which promotes reductive elimination.[6]
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylEven more sterically hindered than RuPhos, often used for challenging couplings.[6]
Xantphos 4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneA bidentate ligand with a large bite angle, which can be beneficial for promoting reductive elimination and preventing β-hydride elimination.

The selection of the ligand is often the most critical parameter to screen when optimizing a Buchwald-Hartwig amination.

2.5 The Base: More Than Just a Proton Scavenger

The base plays a crucial role in deprotonating the amine in the catalytic cycle.[8] The choice of base can significantly impact the reaction rate and the tolerance of sensitive functional groups.[9][10]

BasepKa of Conjugate AcidTypical Use & Rationale
NaOt-Bu ~19A strong, non-nucleophilic base. Very common and effective, but can be incompatible with base-sensitive functional groups.
LHMDS ~26A very strong, non-nucleophilic base. Often used when weaker bases fail.
K₃PO₄ / K₂CO₃ ~12.3 / ~10.3Weaker inorganic bases that are well-suited for substrates with base-sensitive functional groups.[9]
Cs₂CO₃ ~10A weak base with good solubility in many organic solvents, which can be advantageous.[9]

For the coupling of 3-Cyclopropyl-N-methylaniline, a strong base like NaOt-Bu is a good starting point, assuming the coupling partner is stable under these conditions.

2.6 Solvent Selection

Aprotic, non-polar, or weakly polar solvents are typically used. Toluene and dioxane are the most common choices. Ethereal solvents such as THF or DME are also frequently employed. It is crucial to use anhydrous solvents to prevent catalyst deactivation.

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of 3-Cyclopropyl-N-methylaniline with an aryl bromide.

3.1 General Considerations
  • Inert Atmosphere: The reaction is sensitive to oxygen and moisture. All manipulations should be carried out under an inert atmosphere of nitrogen or argon using standard Schlenk techniques or in a glovebox.

  • Reagent Purity: Use high-purity, anhydrous solvents and reagents for best results.

3.2 Reagent Preparation and Stoichiometry

The following table outlines the typical stoichiometry for the reaction.

ReagentMolar Equiv.Purpose
Aryl Bromide1.0Electrophile
3-Cyclopropyl-N-methylaniline1.2Nucleophile
Pd Pre-catalyst (e.g., RuPhos G3)0.01 - 0.05Catalyst
Ligand (if not using a pre-catalyst)0.02 - 0.10Catalyst Activation
Base (e.g., NaOt-Bu)1.4Deprotonation
Anhydrous Solvent (e.g., Toluene)-Reaction Medium
3.3 Step-by-Step Reaction Setup
  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the palladium pre-catalyst (e.g., RuPhos G3, 0.02 mmol), and the base (NaOt-Bu, 1.4 mmol).

  • Inerting: Seal the Schlenk tube with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 3-Cyclopropyl-N-methylaniline (1.2 mmol) via syringe, followed by the anhydrous toluene (to achieve a concentration of ~0.1-0.2 M with respect to the aryl bromide).

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.

3.4 Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol Workflow and Troubleshooting
4.1 Visualized Experimental Workflow

Workflow start Start prep Prepare Schlenk Tube: - Aryl Bromide - Pd Pre-catalyst - Base start->prep inert Evacuate and Backfill with N₂/Ar (3x) prep->inert add_reagents Add via Syringe: - 3-Cyclopropyl-N-methylaniline - Anhydrous Toluene inert->add_reagents react Heat and Stir (80-110 °C) add_reagents->react monitor Monitor by TLC/GC-MS react->monitor monitor->react Incomplete workup Cool, Dilute, and Filter monitor->workup Complete purify Extract, Dry, Concentrate, and Purify via Chromatography workup->purify end End: Pure Product purify->end caption Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

Caption: Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

4.2 Troubleshooting Guide
SymptomPossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxygen or moisture contamination)- Incorrect base or solvent- Insufficient temperature- Ensure all reagents and solvents are anhydrous and the system is properly inerted.- Screen alternative bases (e.g., LHMDS) and solvents (e.g., dioxane).- Increase the reaction temperature.
Formation of Hydrodehalogenated Byproduct - β-Hydride elimination is competing with reductive elimination- Switch to a bulkier ligand (e.g., from RuPhos to BrettPhos).- Use a bidentate ligand like Xantphos.
Decomposition of Starting Material - Reaction temperature is too high- Base is too strong for functional groups present- Lower the reaction temperature.- Switch to a weaker base (e.g., K₃PO₄ or Cs₂CO₃).[9]
Inconsistent Results - Impurities in reagents or solvents- Inconsistent inerting technique- Use freshly purified solvents and high-purity reagents.- Ensure a consistent and rigorous inert atmosphere technique is used for every reaction.
Conclusion

The Buchwald-Hartwig amination of 3-Cyclopropyl-N-methylaniline is a highly achievable transformation with careful attention to detail. The key to success lies in the rational selection of a bulky, electron-rich phosphine ligand, an appropriate base, and the rigorous exclusion of air and moisture. By understanding the causal relationships between the reaction components and their roles in the catalytic cycle, researchers can effectively troubleshoot and optimize this powerful C-N bond-forming reaction for the synthesis of complex molecular targets.

References
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. (2020, February 11). Retrieved from [Link]

  • Examples of palladium-catalysed cross-coupling reaction and products.... - ResearchGate. (n.d.). Retrieved from [Link]

  • Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers | Environmental Science & Technology - ACS Publications. (n.d.). Retrieved from [Link]

  • Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. (n.d.). Retrieved from [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23). Retrieved from [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. (2022, July 22). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19). Retrieved from [Link]

Sources

Using 3-Cyclopropyl-N-methylaniline as a building block in agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 3-Cyclopropyl-N-methylaniline in Agrochemical Synthesis

Executive Summary & Strategic Rationale

In modern agrochemical design, the "Magic Methyl" effect and bioisosteric replacement are pivotal strategies for optimizing potency and metabolic stability. 3-Cyclopropyl-N-methylaniline represents a high-value building block that synergizes these two concepts.

  • The Cyclopropyl Motif: Acts as a bioisostere for isopropyl groups but offers superior metabolic stability against cytochrome P450 (CYP) oxidation due to the high bond dissociation energy of cyclopropyl C-H bonds (approx. 106 kcal/mol vs. 95 kcal/mol for secondary alkyls). It also introduces a rigid vector that can improve binding affinity in narrow lipophilic pockets.

  • The N-Methyl Group: Modulates lipophilicity (LogP) and eliminates a hydrogen bond donor, often improving membrane permeability and altering the conformation of downstream amides or ureas (e.g., favoring cis vs. trans rotamers).

This guide details the physicochemical profile, synthesis protocols, and downstream application of 3-Cyclopropyl-N-methylaniline in developing next-generation fungicides (SDHIs) and herbicides (Ureas).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecificationNotes
IUPAC Name 3-Cyclopropyl-N-methylaniline
Molecular Formula C₁₀H₁₃N
Molecular Weight 147.22 g/mol
Physical State Viscous pale yellow oilOxidizes upon air exposure
Boiling Point ~240°C (Predicted)
pKa (Conjugate Acid) ~4.8 - 5.2Less basic than N-methylaniline due to steric strain
Solubility DCM, EtOAc, Toluene, MeOHLow water solubility
Storage 2-8°C, Inert Atmosphere (Ar/N₂)Hygroscopic; store in amber vials

Synthetic Workflow: Building the Scaffold

While 3-Cyclopropyl-N-methylaniline is commercially available, high-purity synthesis is often required for specific isotopologues or derivative libraries. The most robust route utilizes a Suzuki-Miyaura Coupling followed by Selective N-Methylation .

Diagram 1: Retrosynthetic Workflow

SynthesisWorkflow Start 3-Bromoaniline (Starting Material) Step1 Suzuki Coupling (Cyclopropylboronic acid) Start->Step1 Inter 3-Cyclopropylaniline (Intermediate) Step1->Inter Pd(dppf)Cl2, K3PO4 Step2 N-Formylation (Formic Acid) Inter->Step2 Inter2 N-(3-cyclopropylphenyl)formamide Step2->Inter2 Step3 Reduction (LiAlH4 or BH3) Inter2->Step3 Product 3-Cyclopropyl-N-methylaniline (Target Scaffold) Step3->Product

Caption: Step-wise construction of the target scaffold ensuring mono-methylation specificity.

Detailed Protocols

Protocol A: Suzuki-Miyaura Coupling (Installation of Cyclopropyl Group)

Objective: Synthesize 3-cyclopropylaniline from 3-bromoaniline.

Reagents:

  • 3-Bromoaniline (1.0 eq)

  • Cyclopropylboronic acid (1.5 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • K₃PO₄ (3.0 eq)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Setup: In a glovebox or under Argon flow, charge a pressure vial with 3-bromoaniline (10 mmol), cyclopropylboronic acid (15 mmol), and K₃PO₄ (30 mmol).

  • Solvent Addition: Add degassed Toluene (40 mL) and Water (4 mL).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.5 mmol) last. Seal the vial immediately.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Critical Check: Cyclopropyl groups are acid-sensitive. Avoid highly acidic workups.

Protocol B: Mono-Methylation (The "Formamide Route")

Objective: Selective methylation to avoid over-alkylation (N,N-dimethyl byproduct).

Procedure:

  • Formylation: Reflux 3-cyclopropylaniline (1.0 eq) in 98% Formic Acid (5.0 eq) for 2 hours. Monitor conversion to formamide.

  • Workup: Remove excess formic acid under reduced pressure. Dissolve residue in DCM, wash with sat. NaHCO₃ (neutralize acid), dry, and concentrate.

  • Reduction: Dissolve the crude formamide in anhydrous THF (0.2 M) under N₂. Cool to 0°C.

  • Addition: Dropwise add LiAlH₄ (2.0 eq, 1M in THF).

  • Reflux: Warm to RT, then reflux for 4 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add: water (x mL), 15% NaOH (x mL), water (3x mL). Filter the white precipitate.

  • Isolation: Concentrate filtrate to yield 3-Cyclopropyl-N-methylaniline .

Downstream Applications in Agrochemicals

This building block is primarily used to synthesize Succinate Dehydrogenase Inhibitors (SDHIs) (fungicides) and Phenylurea Herbicides .

Application 1: Synthesis of SDHI Analogs (Amide Coupling)

SDHIs often feature an amide bond linking a heterocyclic acid (pyrazole/pyridine) to a lipophilic amine.

Mechanism: The N-methyl group forces the amide bond into a specific conformation, often improving binding in the ubiquinone-binding site of Complex II.

Protocol:

  • Activation: Dissolve the Pyrazole-4-carboxylic acid (1.0 eq) in DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir 2h at RT until gas evolution ceases. Concentrate to obtain the acid chloride.

  • Coupling: Dissolve 3-Cyclopropyl-N-methylaniline (1.1 eq) and Triethylamine (1.5 eq) in DCM.

  • Addition: Cool amine solution to 0°C. Add acid chloride (dissolved in minimal DCM) dropwise.

  • Completion: Stir at RT for 4h.

  • Result: Formation of the target N-methyl-N-(3-cyclopropylphenyl)pyrazole-carboxamide.

Diagram 2: Metabolic Stability Mechanism

Metabolism Drug Agrochemical Active (w/ Cyclopropyl-N-Me) Isopropyl Isopropyl Analog (Comparator) Drug->Isopropyl Bioisostere Cyclo Cyclopropyl Analog (Target) Drug->Cyclo CYP Cytochrome P450 (Oxidative Attack) CYP->Isopropyl High Affinity CYP->Cyclo Blocked Iso_Met Hydroxylation at Tertiary C-H (Rapid Clearance) Isopropyl->Iso_Met Cyclo_Res High C-H Bond Energy (Blocks Oxidation) Cyclo->Cyclo_Res Cyclo_Met Metabolic Stability (Extended Half-life) Cyclo_Res->Cyclo_Met

Caption: The cyclopropyl group resists CYP450 hydroxylation compared to isopropyl chains, extending field half-life.

Safety & Handling (MSDS Highlights)

  • Acute Toxicity: N-methylanilines are toxic by inhalation and skin contact (Methaemoglobinemia risk).

  • Skin/Eye: Irritant.[1][2] Wear butyl rubber gloves and safety goggles.

  • Stability: The cyclopropyl ring is stable to bases and oxidants but can undergo ring-opening in strong acids (e.g., conc. HCl/H₂SO₄). Use weak acids (acetic/formic) if acidification is necessary.

References

  • N-Methylaniline in Agrochemicals: N-Methylaniline: A Key Building Block in Pharmaceutical and Agrochemical Development.[1][3] Ningbo Inno Pharmchem.[3] Available at: [Link]

  • Cyclopropyl Metabolic Stability: The Cyclopropyl Group in Medicinal Chemistry.[4][5] Scientific Update.[5] Available at: [Link]

  • Chemical Data: 4-Cyclopropyl-3-methylaniline (Isomer Analog) Compound Summary. PubChem.[6][2] Available at: [Link]

  • Metabolism of Cyclopropylamines: Metabolism of cyclopropyl groups.[7] Hypha Discovery.[1][3] Available at: [Link]

Sources

Handling and storage protocols for light-sensitive aniline compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aromatic amines, specifically aniline and its derivatives, are critical intermediates in pharmaceutical synthesis and drug development.[1][2][3][4] However, their high susceptibility to photo-oxidative degradation presents a persistent challenge to experimental reproducibility and yield integrity. This application note details the mechanistic causes of aniline degradation, defines rigorous storage protocols to mitigate these effects, and provides a validated remediation workflow for restoring oxidized reagents.

Introduction: The Chemistry of Degradation

To handle aniline compounds effectively, one must understand the "why" behind their instability. Aniline (


) is electron-rich.[5] Upon exposure to photons (specifically UV and blue light <450nm) and atmospheric oxygen, it undergoes a radical-mediated oxidation cascade.

The Mechanism:

  • Photo-excitation: Light energy excites the aniline molecule, facilitating electron transfer to oxygen.

  • Radical Formation: This generates an aniline cation radical (

    
    ) and a superoxide anion (
    
    
    
    ).
  • Coupling & Polymerization: These radicals are highly reactive. They undergo N-N and C-N coupling to form hydrazobenzene, which oxidizes further to azobenzene (red/orange) and eventually complex polyaniline oligomers (dark brown/black).

This transformation is autocatalytic; the presence of oxidized impurities accelerates further degradation.

Figure 1: Photo-Oxidative Degradation Pathway

AnilineDegradation Aniline Pure Aniline (Colorless) Excitation Photo-Excitation (hv + O2) Aniline->Excitation UV/Blue Light Radical Cation Radical [Ph-NH2]+ Excitation->Radical e- Transfer Coupling Radical Coupling Radical->Coupling Azobenzene Azobenzene (Red/Orange Impurity) Coupling->Azobenzene Oxidation Polymer Polyaniline (Brown/Black Tar) Azobenzene->Polymer Polymerization

Caption: Mechanistic pathway of aniline darkening. Light-induced radical formation leads to colored azo-compounds and polymers.

Material Characterization & Quality Control

Before using an aniline reagent in sensitive drug development assays, its quality must be verified.[2] Visual inspection is the first line of defense, but it must be quantified.

Table 1: Visual Quality Standards for Aniline Reagents
GradeVisual AppearanceEstimated PurityRecommended Action
Grade A Crystal clear, colorless liquid>99.8%Safe for use in all applications.
Grade B Pale yellow tint99.0% - 99.5%Acceptable for general synthesis; unsuitable for kinetic studies.
Grade C Distinct orange/red hue97.0% - 99.0%Requires Purification. Significant azobenzene formation.
Grade D Dark brown/opaque<95.0%Critical Failure. Distill immediately or discard.

Scientific Insight: The color change is due to the high extinction coefficient of azobenzene derivatives. Even trace amounts (ppm level) can cause visible yellowing, serving as a highly sensitive, albeit qualitative, indicator of oxidation.

Protocol 1: Storage & Preservation

Objective: To maintain Grade A purity for >6 months.

The "Inert Barrier" Principle: Standard capping is insufficient because oxygen diffuses through many polymer seals. We utilize a positive-pressure inert gas blanket.

Equipment:

  • Amber borosilicate glass vials (Type 1).

  • Parafilm or Teflon tape.

  • Argon gas source (preferred over Nitrogen due to higher density).

  • Desiccator with activated molecular sieves.

Methodology:

  • Container Selection: Always use Amber Glass . It blocks light wavelengths <450nm, inhibiting the photo-excitation step shown in Figure 1.

  • Headspace Purging: After every use, gently flow Argon into the vial for 10-15 seconds. Argon is heavier than air and forms a stable "blanket" over the liquid surface, physically separating the aniline from atmospheric oxygen.

  • Seal Integrity: Cap tightly. Wrap the cap-neck junction with Parafilm to prevent passive gas exchange.

  • Thermal Control: Store at +4°C . While aniline freezes at -6°C, storing it just above freezing slows reaction kinetics without requiring thaw cycles that introduce condensation (water is a catalyst for further degradation).

Protocol 2: Remediation (Zinc Dust Distillation)

Objective: Restore Grade C/D oxidized aniline to Grade A purity.

Scientific Rationale: Simple distillation removes non-volatile polymers (tar) but often fails to separate volatile colored impurities like azobenzene (b.p. 293°C) effectively, as they can co-distill or decompose. The Solution: Adding Zinc Dust acts as a reducing agent during distillation. It chemically reduces colored oxidized impurities (like azobenzene) back to colorless hydrazo-compounds or amines which remain in the pot residue or have significantly different boiling points.

Equipment:

  • Vacuum distillation setup (Round bottom flask, Claisen adapter, condenser).

  • Zinc Dust (activated).

  • Oil bath (for even heating).

  • Vacuum pump.

Workflow:

  • Charge the Flask: Add the impure aniline to the boiling flask.

  • Add Zinc: Add varying amounts of Zinc dust (1-2% w/w) depending on discoloration.

  • Vacuum Application: Apply vacuum to reduce pressure to ~15-20 mmHg. This lowers the boiling point of aniline from 184°C to ~70-80°C, preventing thermal decomposition.

  • Collection: Discard the first 5% (forerun) which contains water and volatile impurities. Collect the main fraction (clear liquid).[6] Stop before the flask runs dry.

Figure 2: Remediation Decision Logic

RemediationWorkflow Start Assess Aniline Reagent CheckColor Visual Inspection Start->CheckColor Clear Colorless/Pale Yellow CheckColor->Clear Grade A/B Dark Red/Brown/Opaque CheckColor->Dark Grade C/D Use Proceed to Experiment Clear->Use Distill Vacuum Distillation with Zinc Dust Dark->Distill Argon Blanket with Argon Distill->Argon Store Store in Amber Glass (+4°C) Argon->Store Store->CheckColor Re-assess before next use

Caption: Decision tree for assessing and purifying aniline. Zinc distillation is the critical remediation step for oxidized samples.

References

  • Mechanism of Aniline Oxidation: Vertex AI Search. "The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications."[7] Open Access Journals. [Link]

  • Purification Protocols (Zinc Distillation): ResearchGate. "How to distill aniline before using it for polymerization?" (Discussion citing Vogel's Textbook of Practical Organic Chemistry). [Link]

  • Safety & Handling: Carl Roth. "Safety Data Sheet: Aniline." [Link]

  • Pharmaceutical Impact: NBInno. "Aniline in Pharmaceutical Synthesis: Purity and Reliability."[2] [Link]

Sources

Microwave-assisted synthesis of 3-Cyclopropyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 3-Cyclopropyl-N-methylaniline

Executive Summary

3-Cyclopropyl-N-methylaniline is a critical pharmacophore in medicinal chemistry, serving as a metabolic probe for cytochrome P450 N-dealkylation studies and a scaffold in kinase inhibitor development. Traditional thermal synthesis often suffers from long reaction times and incomplete conversion due to the steric bulk of the cyclopropyl group and the potential for over-alkylation.

This Application Note details a Microwave-Assisted Synthesis protocol that overcomes these limitations. By utilizing the Arrhenius rate enhancement and superheating effects of microwave irradiation, we present two validated pathways:

  • Method A (Preferred): Palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-N-methylaniline with cyclopropylboronic acid.

  • Method B (Alternative): Selective N-methylation of 3-cyclopropylaniline.

Key Advantages:

  • Reaction Time: Reduced from 12+ hours (thermal) to <30 minutes.

  • Yield: Improved isolated yields (>85%) with minimized by-products.

  • Scalability: Protocols are adaptable from mg-scale discovery to g-scale process development.

Reaction Mechanism & Strategy

The synthesis relies on the efficient formation of the C(sp2)-C(sp3) bond via Suzuki coupling or the C-N bond via nucleophilic substitution.

Pathway A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This is the preferred route as it avoids the selectivity issues often associated with N-methylation (e.g., formation of quaternary ammonium salts). The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond of 3-bromo-N-methylaniline.

  • Transmetallation: The cyclopropyl group is transferred from the boronic acid to the palladium center, facilitated by a base (K₃PO₄).

  • Reductive Elimination: The product is released, regenerating the Pd(0) catalyst.

Pathway B: N-Methylation (C-N Bond Formation)

Utilizes microwave irradiation to accelerate the nucleophilic attack of 3-cyclopropylaniline on a methylating agent (Methyl Iodide or Dimethyl Carbonate). Precise control of microwave power prevents over-methylation to the N,N-dimethyl analog.

ReactionPathways StartA 3-Bromo-N-methylaniline Intermediate Pd(II) Complex StartA->Intermediate Oxidative Addition ReagentA Cyclopropylboronic Acid ReagentA->Intermediate Transmetallation (Base) Product 3-Cyclopropyl-N-methylaniline Intermediate->Product Reductive Elimination (MW: 130°C, 20 min) StartB 3-Cyclopropylaniline StartB->Product SN2 Substitution (MW: 80°C, 10 min) ReagentB MeI / Base ReagentB->StartB Pathway B

Figure 1: Strategic Reaction Pathways. Pathway A (Suzuki) is preferred for high regioselectivity.

Experimental Protocols

Method A: Suzuki-Miyaura Coupling (Recommended)

Materials:

  • Substrate: 3-Bromo-N-methylaniline (1.0 equiv)

  • Coupling Partner: Cyclopropylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd(OAc)₂ (5 mol%) + Tricyclohexylphosphine (10 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (3:1 v/v)

Equipment:

  • Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover)

  • 10 mL Microwave Process Vial with crimp cap and teflon septum

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, charge 3-bromo-N-methylaniline (186 mg, 1.0 mmol), cyclopropylboronic acid (129 mg, 1.5 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol). Note: Handle catalyst in a glovebox or under rapid N₂ flow if possible, though this catalyst is relatively air-stable.

  • Solvation: Add Toluene (3.0 mL) and Deionized Water (1.0 mL).

  • Degassing: Seal the vial and purge with Argon or Nitrogen for 2 minutes (needle inlet/outlet).

  • Irradiation: Place in the microwave reactor.

    • Temperature: 130 °C

    • Time: 20 minutes

    • Stirring: High (600 rpm)

    • Absorption Level: High

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient 95:5 to 80:20).

Expected Yield: 85-92% Data Validation:

  • LCMS: [M+H]+ = 148.2

  • 1H NMR (CDCl3): δ 7.10 (t, 1H), 6.55 (d, 1H), 6.45 (s, 1H), 6.40 (d, 1H), 3.60 (br s, 1H, NH), 2.82 (s, 3H, N-Me), 1.85 (m, 1H), 0.95 (m, 2H), 0.70 (m, 2H).

Method B: N-Methylation of 3-Cyclopropylaniline

Materials:

  • Substrate: 3-Cyclopropylaniline (1.0 equiv)

  • Reagent: Iodomethane (MeI) (1.1 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Acetonitrile (MeCN)

Procedure:

  • Dissolve 3-cyclopropylaniline (133 mg, 1.0 mmol) in MeCN (4 mL) in a microwave vial.

  • Add K₂CO₃ (276 mg, 2.0 mmol) followed by MeI (68 µL, 1.1 mmol).

  • Seal and irradiate at 80 °C for 10 minutes .

  • Critical Step: Monitor by TLC/LCMS immediately. If starting material remains, add 0.1 equiv MeI and irradiate for 5 more minutes. Avoid large excesses of MeI to prevent dimethylation.

  • Standard aqueous workup and purification as above.

Optimization & Troubleshooting Guide

The following table summarizes the optimization of reaction parameters for Method A (Suzuki Coupling).

ParameterCondition TestedObservationRecommendation
Solvent System DMF/H₂OHigh absorption, but difficult workupToluene/H₂O (3:1)
Solvent System THF/H₂OLower boiling point, pressure limits reachedToluene/H₂O
Base Na₂CO₃Slower conversion (<60% at 20 min)K₃PO₄
Temperature 100 °CIncomplete conversion130-140 °C
Temperature 160 °CDecomposition/De-boronation observedMax 140 °C
Catalyst Pd(PPh₃)₄Good yield, but catalyst is air-sensitivePd(dppf)Cl₂
Troubleshooting Decision Tree

Troubleshooting Start Reaction Analysis (LCMS) Check1 Is Conversion < 50%? Start->Check1 Check2 Is Protodeboronation (Ar-H) observed? Check1->Check2 No (Conversion > 50%) Action4 Check Catalyst Quality Degas thoroughly Check1->Action4 Yes (Stalled) Action1 Increase Temp to 140°C or Time to 30 min Check2->Action1 No (Clean but slow) Action3 Lower Temp to 110°C Add excess Boronic Acid (2.0 eq) Check2->Action3 Yes (Ar-H formed) Action2 Switch Solvent to 1,4-Dioxane/H2O Action4->Action2 If still fails

Figure 2: Troubleshooting logic for Microwave Suzuki Coupling.

Safety & Handling

  • Microwave Safety: Always use dedicated microwave vials rated for high pressure (up to 20-30 bar). Do not use standard household glassware.

  • Chemical Hazards:

    • Methyl Iodide (Method B): Highly toxic alkylating agent. Handle in a fume hood.

    • Palladium Catalysts: Potential sensitizers.

  • Pressure Control: The Toluene/Water mixture at 130°C will generate significant pressure (approx. 5-8 bar). Ensure the reactor's pressure limit is set to at least 15 bar.

References

  • Microwave-Assisted Suzuki Coupling Review

    • Title: Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reactions: A Review.
    • Source:C
    • URL:[Link]

  • Cyclopropyl Coupling Methodology

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Cyclopropylboronic Acids with Aryl Halides.
    • Source:Journal of Organic Chemistry2002, 67(1), 196-199.
    • URL:[Link]

  • Microwave N-Methylation of Anilines

    • Title: Rapid and Selective N-Methylation of Anilines under Microwave Irradi
    • Source:Synthetic Communic
    • URL:[Link][1]

  • Compound Utility (Cytochrome P450 Probe)

    • Title: Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450.[2]

    • Source:Dalton Transactions2010, 39, 858-866.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting over-methylation in N-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-methylaniline

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Over-methylation

Welcome to the technical support center for N-methylaniline synthesis. As a senior application scientist, I understand the critical need for precision and reliability in synthetic chemistry. N-methylaniline is a vital intermediate in the production of pharmaceuticals, dyes, and agrochemicals.[1] However, its synthesis is often plagued by the formation of the over-methylated byproduct, N,N-dimethylaniline. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you optimize your reaction, maximize your yield of the desired mono-methylated product, and ensure the integrity of your results.

Understanding the Challenge: The N-methylation of Aniline

The N-methylation of aniline is a sequential reaction. Aniline first reacts to form N-methylaniline (the desired product), which can then undergo a second methylation to yield N,N-dimethylaniline (the primary impurity).[2] The core challenge lies in controlling the reaction to favor mono-methylation and prevent this subsequent, often rapid, second addition.

Over-methylation is a common issue because the product of the first methylation, N-methylaniline, is often more nucleophilic than the starting aniline. This increased reactivity can lead to a faster rate of second methylation, resulting in a mixture of products that can be difficult to separate.

dot graph "Over_methylation_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Aniline [label="Aniline"]; NMA [label="N-methylaniline\n(Desired Product)", fillcolor="#34A853"]; NNDA [label="N,N-dimethylaniline\n(Over-methylation Byproduct)", fillcolor="#EA4335"]; Methylating_Agent [label="Methylating\nAgent", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Aniline -> NMA [label="k1 (Desired Reaction)"]; NMA -> NNDA [label="k2 (Side Reaction)"]; Methylating_Agent -> Aniline [style=invis]; Methylating_Agent -> NMA [style=invis];

{rank=same; Methylating_Agent; Aniline;} {rank=same; NMA;} {rank=same; NNDA;} } caption { label = "Figure 1. Reaction pathway for the N-methylation of aniline, illustrating the desired mono-methylation and the subsequent over-methylation side reaction."; fontsize = 10; fontname = "Arial"; } enddot

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the synthesis of N-methylaniline.

Q1: What are the primary causes of excessive N,N-dimethylaniline formation?

Answer: The formation of N,N-dimethylaniline is primarily influenced by several key factors:

  • Molar Ratio of Reactants: An excess of the methylating agent relative to aniline will significantly drive the reaction towards di-methylation.

  • Reaction Temperature: Higher temperatures can increase the rate of the second methylation reaction more than the first, leading to a higher proportion of the di-methylated product.[2]

  • Reaction Time: Prolonged reaction times, especially after the complete consumption of aniline, will inevitably lead to the methylation of the desired N-methylaniline.

  • Choice of Methylating Agent: Highly reactive methylating agents, such as dimethyl sulfate or methyl iodide, can be less selective and promote over-methylation.[3][4]

  • Catalyst and Reaction Conditions: The type of catalyst and the presence of strong bases can influence the reaction's selectivity. For instance, some catalytic systems are designed to favor mono-methylation.[5][6]

Q2: How can I optimize the molar ratio of aniline to the methylating agent to minimize over-methylation?

Answer: The optimal molar ratio is crucial for maximizing the yield of N-methylaniline.

Recommended Approach:

  • Start with a Stoichiometric or Sub-stoichiometric Amount of Methylating Agent: Begin with a 1:1 or even a slightly less than 1:1 molar ratio of the methylating agent to aniline. This ensures that the methylating agent is the limiting reagent, reducing the likelihood of the second methylation.

  • Incremental Addition: Instead of adding the entire amount of the methylating agent at once, add it portion-wise or via a syringe pump over an extended period. This maintains a low concentration of the methylating agent in the reaction mixture, favoring the methylation of the more abundant aniline over the newly formed N-methylaniline.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[3][7] This will allow you to stop the reaction once the aniline has been consumed, preventing further methylation of the desired product.

Q3: What is the effect of temperature on selectivity, and what is the recommended temperature range?

Answer: Temperature is a critical parameter for controlling the selectivity of the N-methylation of aniline.

General Guidelines:

  • Lower Temperatures Favor Mono-methylation: Generally, lower reaction temperatures favor the formation of N-methylaniline. For instance, when using dimethyl sulfate, the reaction is often carried out at temperatures below 10°C.[3]

  • Higher Temperatures Increase Over-methylation: As the temperature increases, the rate of both methylation reactions increases, but the rate of the second methylation often increases more significantly, leading to a higher proportion of N,N-dimethylaniline.[2]

Experimental Protocol for Temperature Optimization:

  • Initial Screening: Perform a series of small-scale reactions at different temperatures (e.g., 0°C, 10°C, 25°C, and 50°C) while keeping all other parameters constant.

  • Analysis: Analyze the product mixture from each reaction using GC or HPLC to determine the ratio of N-methylaniline to N,N-dimethylaniline.

  • Selection: Choose the temperature that provides the best balance between a reasonable reaction rate and high selectivity for the mono-methylated product.

Q4: Which methylating agents offer the best selectivity for mono-methylation?

Answer: The choice of methylating agent has a profound impact on the selectivity of the reaction.

Methylating AgentAdvantagesDisadvantagesSelectivity for Mono-methylation
Dimethyl Sulfate Highly reactive, relatively inexpensive.Highly toxic and corrosive. Can lead to over-methylation if not controlled carefully.[3]Moderate to good with careful control of stoichiometry and temperature.[3]
Methyl Iodide Highly reactive.Can be expensive, and also prone to causing over-methylation.[4]Moderate, requires strict control of reaction conditions.
Methanol (with catalyst) Inexpensive, environmentally friendly C1 source.[8]Requires a catalyst and often higher temperatures and pressures.[5][6]Can be highly selective depending on the catalyst system used.[2][5]
Dimethyl Carbonate (DMC) "Green" methylating agent, low toxicity.[9]Often requires high temperatures and pressures, and a catalyst.[9]Can achieve high selectivity for mono-methylation, especially in continuous flow systems.[9]

Recommendation: For high selectivity, consider using methanol with a suitable catalyst or dimethyl carbonate. While traditional reagents like dimethyl sulfate are effective, they require more stringent control to avoid over-methylation.

Q5: How can I effectively monitor the reaction to prevent over-methylation?

Answer: Real-time monitoring of the reaction is essential for achieving high yields of N-methylaniline.

Recommended Analytical Techniques:

  • Thin Layer Chromatography (TLC): A simple and rapid method for qualitatively monitoring the disappearance of the starting material (aniline) and the appearance of the products.

  • Gas Chromatography (GC): Provides quantitative data on the relative amounts of aniline, N-methylaniline, and N,N-dimethylaniline in the reaction mixture.[3][7] A typical GC method would involve a capillary column (e.g., HP-5) and a flame ionization detector (FID).[7]

  • High-Performance Liquid Chromatography (HPLC): Another powerful quantitative technique, particularly useful for less volatile compounds or when derivatization is not desirable.

Experimental Protocol for Reaction Monitoring with GC:

  • Prepare Standards: Prepare standard solutions of pure aniline, N-methylaniline, and N,N-dimethylaniline of known concentrations.

  • Develop a Method: Establish a GC method that provides good separation of the three components.

  • Sample Periodically: At regular intervals during the reaction, withdraw a small aliquot of the reaction mixture, quench it (e.g., by diluting with a suitable solvent), and analyze it by GC.

  • Plot Progress: Plot the concentration of each component versus time to visualize the reaction progress and determine the optimal stopping point.

dot graph "Reaction_Monitoring_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start Reaction"]; Sample [label="Withdraw Aliquot"]; Quench [label="Quench Reaction in Aliquot"]; Analyze [label="Analyze by GC/HPLC", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Evaluate [label="Evaluate Results", shape=diamond, fillcolor="#EA4335"]; Continue [label="Continue Reaction"]; Stop [label="Stop Reaction", fillcolor="#34A853"];

Start -> Sample; Sample -> Quench; Quench -> Analyze; Analyze -> Evaluate; Evaluate -> Continue [label="Aniline > 0"]; Evaluate -> Stop [label="Aniline ≈ 0\n[NMA] is maximal"]; Continue -> Sample; } caption { label = "Figure 2. Workflow for monitoring the N-methylation of aniline to optimize reaction time and prevent over-methylation."; fontsize = 10; fontname = "Arial"; } enddot

Q6: If over-methylation occurs, what are the best methods for purifying N-methylaniline from N,N-dimethylaniline?

Answer: If your final product is a mixture of N-methylaniline and N,N-dimethylaniline, several purification techniques can be employed.

  • Fractional Distillation: This is a common method for separating liquids with different boiling points. N-methylaniline has a boiling point of approximately 196°C, while N,N-dimethylaniline boils at around 194°C. Due to the close boiling points, a highly efficient fractional distillation column is required.

  • Acid Treatment: One classic method involves treating the mixture with sulfuric acid. Aniline, being a primary amine, will form a sulfate salt that can be filtered off.[3] While this is effective for removing unreacted aniline, separating the mono- and di-methylated products is more challenging.

  • Chromatography: Column chromatography is a highly effective method for separating the components of the mixture.[3]

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically used. The less polar N,N-dimethylaniline will elute before the more polar N-methylaniline.

Experimental Protocol for Purification by Column Chromatography:

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate).

  • Load the Sample: Dissolve the crude product mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and carefully load it onto the top of the silica gel bed.

  • Elute the Components: Begin eluting with the mobile phase, gradually increasing the polarity if necessary to speed up the elution of the N-methylaniline.

  • Collect Fractions: Collect the eluent in small fractions.

  • Analyze Fractions: Analyze the collected fractions by TLC or GC to identify which fractions contain the pure N-methylaniline.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-methylaniline.

Concluding Remarks

The synthesis of N-methylaniline with high selectivity is an achievable goal with careful attention to reaction parameters. By understanding the underlying principles of the reaction and implementing robust monitoring and control strategies, researchers can consistently minimize the formation of the over-methylated byproduct, N,N-dimethylaniline. This guide provides a foundation for troubleshooting common issues and optimizing your synthetic protocols. Should you have further questions, please do not hesitate to reach out to our technical support team.

References

  • Bokade, V. V., et al. (2009). Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve.
  • PrepChem. (n.d.). Preparation of N-methylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐methylation of aniline and methanol with catalyst 2. Retrieved from [Link]

  • ACS Publications. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics.
  • Piehl, P., et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11(5), 1832-1839.
  • Wang, D., et al. (2020). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Molecules, 25(18), 4164.
  • Ivanova, I. I., et al. (2003). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ 13C NMR Spectroscopy.
  • DSpace@MIT. (n.d.). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Retrieved from [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. ChemXpress, 10(2), 125.
  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023). RSC Advances, 13(3), 1845-1853.
  • Wikipedia. (n.d.). Methylene blue. Retrieved from [Link]

  • Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.
  • Ovid. (n.d.).
  • ResearchGate. (n.d.). Different protocols for methylation of aniline. Retrieved from [Link]

Sources

Controlling temperature to prevent cyclopropyl ring opening

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CP-THERM-001 Topic: Thermal Control Strategies to Prevent Cyclopropyl Ring Opening Status: Active Support Level: Tier 3 (Senior Application Scientist)

Core Directive: Kinetic vs. Thermodynamic Control

Welcome to the Cyclopropyl Integrity Management center. As researchers, we often treat the cyclopropane ring as a standard alkyl group, but physically, it is a loaded spring. The ring possesses approximately 27.5 kcal/mol (115 kJ/mol) of strain energy [1].

The Central Dogma of Cyclopropyl Stability: Under standard conditions, the ring is kinetically stable due to a high activation energy barrier (~65 kcal/mol for parent cyclopropane isomerization to propene) [2]. However, the introduction of radicals , carbocations , or thermal energy lowers this barrier significantly, allowing the system to release its strain energy via ring opening.

Your Goal: Maintain the system under Kinetic Control . The Enemy: Thermodynamic Control (formation of the acyclic isomer).

Decision Matrix: When to Cool?

Before proceeding, identify your reactive intermediate. The temperature requirements differ vastly between radical and cationic pathways.

ThermalControl start Identify Reactive Intermediate radical Radical Intermediate (e.g., Grignard formation, Radical substitution) start->radical cation Carbocation/Acidic (e.g., Friedel-Crafts, Acid Workup) start->cation neutral Concerted/Neutral (e.g., Simmons-Smith) start->neutral rad_action CRITICAL ALERT: Radical Clock Must cool to -78°C immediately. Rate k ≈ 10^8 s^-1 at 25°C. radical->rad_action cat_action Avoid Brønsted Acids. Use Lewis Acids at < -20°C. Buffer all aqueous quenches. cation->cat_action neu_action Exotherm Management. Start -20°C, slow warm to RT. Control addition rate. neutral->neu_action

Figure 1: Thermal management decision tree based on reaction intermediate type.

Troubleshooting Guide: Scenario-Specific Protocols

Scenario A: The "Radical Clock" (Grignard & Radical Reactions)

Issue: Yield loss to linear alkenes (e.g., 1-butene derivatives) during reaction. Mechanism: The cyclopropylcarbinyl radical rearranges to the homoallyl radical. At 25°C, this happens at a rate of


 [3]. This is faster than most intermolecular trapping reactions.

Protocol:

  • Temperature: Maintain -78°C (Dry Ice/Acetone).

    • Why? The activation energy (

      
      ) for ring opening is ~7 kcal/mol. Cooling to -78°C slows the rearrangement rate constant (
      
      
      
      ) by several orders of magnitude, allowing your desired intermolecular reaction (trapping) to compete.
  • Reagent Addition: Pre-cool all reagents. Adding a room-temperature solution to a -78°C flask creates localized "hot spots" where ring opening occurs instantly.

  • Grignard Formation: If forming a Grignard reagent from a cyclopropyl halide:

    • Use Rieke Magnesium or highly activated Mg turnings to initiate at lower temperatures.[1]

    • Warning: Standard initiation often requires heat. If you heat to reflux to initiate, the ring will open. Initiate with a small entrainment agent (e.g., dibromoethane) at 0°C, then cool immediately.

Scenario B: The "Acid Trap" (Workup & Lewis Acids)

Issue: Product disappears during workup or purification. Mechanism: Protonation of the ring or an adjacent substituent leads to a non-classical carbocation (homoallyl cation), which relieves strain by opening [4].

Protocol:

  • Quenching: Never quench an exothermic reaction containing cyclopropanes with strong acid at Room Temperature (RT).

    • Correct Method: Pour the reaction mixture slowly into a vigorously stirred, pre-cooled (0°C) saturated solution of

      
       or Phosphate Buffer (pH 7).
      
  • Lewis Acid Catalysis:

    • If using Lewis Acids (e.g.,

      
      , 
      
      
      
      ) on Donor-Acceptor cyclopropanes, strict temperature control is required.
    • Threshold: Start at -78°C . If no reaction occurs after 1 hour, warm to -40°C . Do not exceed 0°C unless necessary.

    • Solvent Effect: Use non-coordinating solvents (DCM, Toluene). Coordinating solvents (THF, Ether) can stabilize the Lewis Acid, requiring higher temps to activate the reaction, which paradoxically increases the risk of ring opening.

Scenario C: Exothermic Runaway (Simmons-Smith)

Issue: Explosion risk or decomposition during cyclopropanation. Mechanism: The formation of the Zinc-Carbenoid and its insertion into the alkene are highly exothermic.

Protocol:

  • The "Slow-Warm" Technique:

    • Prepare the Zinc-Copper couple or

      
       reagent.
      
    • Add the alkene and diiodomethane at -20°C [5].

    • Allow the reaction to warm to RT passively over 4–6 hours.

    • Why? This dissipates the heat of reaction gradually. Forcing the reaction at reflux often leads to degradation.

  • Quenching Hazard: The quench of residual

    
     is violent.
    
    • Dilute with excess solvent.

    • Cool to 0°C.[2][3]

    • Add saturated

      
       dropwise.
      

Quantitative Data: Rate Constants & Half-Lives

Use this table to estimate the "safe window" for your radical intermediates.

TemperatureRate Constant (

) [3]
Half-Life of Radical (

)
Implication
+25°C

~6 nanosecondsImpossible to trap without opening.
0°C

~35 nanosecondsVery difficult; significant byproduct formation.
-60°C

~14 microsecondsTrapping possible with high conc. of electrophile.
-78°C

~0.7 millisecondsSafe Window. Trapping dominates rearrangement.

Frequently Asked Questions (FAQs)

Q1: I see a "forest" of peaks in the alkene region (5.0–6.0 ppm) of my NMR. What happened? A: You likely opened the ring. Cyclopropyl protons typically appear upfield (0.2–1.0 ppm). If those signals diminish and multiplet signals appear in the 5.0–6.0 ppm range, your cyclopropane has isomerized to an alkene (likely a homoallyl derivative). Check your workup pH; this is often an acid-catalyzed post-reaction failure.

Q2: Can I use chromatography (Silica Gel) to purify my cyclopropane? A: Proceed with caution. Silica gel is slightly acidic (


). For acid-sensitive Donor-Acceptor cyclopropanes, this is enough to trigger opening.
  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes to neutralize surface acidity before loading your sample.

Q3: Does the solvent choice affect the temperature requirement? A: Yes.

  • Polar Solvents (DMF, DMSO): Can stabilize charged intermediates, potentially lowering the transition state energy for ring opening (Solvolysis). Use non-polar solvents (Hexanes, Toluene, DCM) when possible to raise the barrier for ionic ring opening.

  • Viscosity at Low Temp: At -78°C, DMSO freezes. THF or DCM are preferred for cryogenic handling.

Visualizing the Failure Mode

Understanding the transition state is key to preventing it.

Mechanism cluster_0 Intact Ring (Reactant) cluster_1 Transition State (TS) cluster_2 Opened Ring (Product) cp Cyclopropylcarbinyl Radical/Cation ts Bond Stretching (Activation Energy Barrier) cp->ts Heat / Acid open Homoallyl Species ts->open Irreversible Relief of Strain control Thermal Control (-78°C) Prevents crossing TS control->ts

Figure 2: Kinetic pathway of ring opening. Thermal control acts as a barrier preventing the reactant from accessing the Transition State.

References

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312–322. Link

  • Flowers, M. C., & Frey, H. M. (1960). The Thermal Isomerization of Cyclopropane. Proceedings of the Royal Society of London. Series A, 257(1288), 122–132. Link

  • Newcomb, M., & Glenn, A. G. (1989). Kinetics of the Ring Opening of the Cyclopropylcarbinyl Radical. Journal of the American Chemical Society, 111(1), 275–277. Link

  • Olah, G. A., et al. (1972). Stable Carbocations. CXXVIII. Protonated Cyclopropane.[1][2] Journal of the American Chemical Society, 94(17), 6134–6147. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[4][5][6] Organic Reactions, 58, 1–415. Link

Sources

Troubleshooting catalyst poisoning during aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aniline Synthesis

Welcome to the technical support center for aniline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst performance, with a specific focus on catalyst poisoning during the catalytic hydrogenation of nitrobenzene. Our goal is to provide you with a comprehensive, experience-driven resource to diagnose, mitigate, and prevent catalyst deactivation, ensuring the efficiency and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Identifying and Understanding Catalyst Poisoning

Question: My aniline synthesis reaction is showing decreased conversion and/or a drop in selectivity. How do I know if catalyst poisoning is the cause?

Answer: A decline in catalyst performance is a classic indicator of deactivation, which can stem from several causes, including poisoning, fouling, or thermal degradation.[1][2][3] Catalyst poisoning is specifically caused by the strong chemical adsorption of impurities onto the catalyst's active sites, rendering them inaccessible to reactants.

Key indicators that point towards catalyst poisoning include:

  • Gradual or Rapid Loss of Activity: You observe a need for higher temperatures or longer reaction times to achieve the same nitrobenzene conversion rate.

  • Decreased Selectivity: There is an increase in the formation of byproducts. In aniline synthesis, this could mean over-hydrogenation to cyclohexylamine or the formation of intermediates like nitrosobenzene and azoxybenzene.[4][5]

  • No Improvement with Process Parameter Adjustments: Simply increasing hydrogen pressure or temperature provides diminishing returns, which often suggests the number of available active sites is decreasing.

  • Consistent Failure with New Batches of Feedstock: If performance drops coincide with the introduction of a new batch of nitrobenzene or solvent, impurities in the new materials are a likely culprit.[6][7]

To confirm poisoning, you must rule out other deactivation mechanisms. Thermal degradation or sintering often occurs after prolonged operation at excessively high temperatures, while fouling is a physical blockage of pores by carbonaceous deposits (coke) or other high-molecular-weight species.[8][9][10]

Question: What are the most common poisons for catalysts used in aniline synthesis (e.g., Pd, Pt, Ni)?

Answer: The catalysts used for nitrobenzene hydrogenation, typically noble metals like Palladium (Pd) and Platinum (Pt) or transition metals like Nickel (Ni), are susceptible to a range of chemical poisons.[11] These impurities can originate from the nitrobenzene feedstock, the hydrogen gas stream, or the solvent.

Below is a summary of common catalyst poisons and their typical sources.

Poison CategorySpecific ExamplesCommon SourcesMechanism of Action
Sulfur Compounds Hydrogen sulfide (H₂S), mercaptans, thiophenesContaminated hydrogen gas, nitrobenzene feedstockStrong chemisorption onto metal active sites, blocking reactant adsorption. Can also form stable metal sulfides.[3][12]
Heavy Metals Mercury (Hg), Lead (Pb), Arsenic (As)Impurities in feedstock or process equipment corrosionForm stable alloys or deposits on the catalyst surface, deactivating active sites.[7][13]
Halogen Compounds Chlorides, BromidesResiduals from nitrobenzene synthesis, contaminated solventsCan cause corrosion of the catalyst support and leaching of the active metal. May also restructure the catalyst surface.
Nitrogen Compounds Ammonia (if not a reactant), other aminesByproducts, feedstock impuritiesCompete with nitrobenzene for active sites through competitive adsorption.
Carbon Compounds Carbon monoxide (CO), Carbon disulfide (CS₂)Impurities in hydrogen streamStrong adsorption onto active metal sites, blocking them from the reactants.[3]
Water & Oxygenates Water (H₂O), various oxygen-containing organicsIncomplete drying of reactants/solvents, side reactionsCan promote sintering of the support (e.g., alumina) at high temperatures, leading to loss of surface area. Water can also alter the reaction mechanism.[14]
Reaction Intermediates/Byproducts Nitrosobenzene, Phenylhydroxylamine, Coke precursorsIncomplete reaction, side reactionsStrong adsorption of intermediates can block active sites. Nitrobenzene itself can be a coke precursor, leading to fouling.[9][15]

Question: Can you explain the fundamental mechanism of catalyst poisoning?

Answer: Certainly. At its core, catalyst poisoning is a chemical phenomenon where a substance, the "poison," binds strongly to the active sites of a catalyst, preventing them from participating in the desired reaction. This differs from fouling, which is a physical blockage.

The mechanism can be visualized as follows:

  • Transport: The poison molecule travels from the bulk fluid (liquid or gas phase) to the exterior surface of the catalyst pellet.

  • Diffusion: The poison diffuses through the catalyst's pore structure to reach the internal active sites.

  • Adsorption: The poison molecule forms a strong chemical bond (chemisorption) with an active site (e.g., a Palladium atom). This bond is often much stronger than the bonds formed with the reactants (nitrobenzene and hydrogen).

  • Site Blocking: The adsorbed poison molecule physically occupies the active site.

  • Electronic Modification: The poison can also electronically modify neighboring active sites, reducing their catalytic ability even without direct contact.[3]

This process effectively reduces the number of available sites for the hydrogenation of nitrobenzene, leading to a drop in the overall reaction rate.

G cluster_catalyst Catalyst Surface cluster_reactants Reactants cluster_poison Poison AS1 Active Site 1 AS2 Active Site 2 AS3 Active Site 3 AS4 Electronically Affected Site AS3->AS4 Electronic Effect NB Nitrobenzene NB->AS1 Adsorbs & Reacts H2 Hydrogen H2->AS2 Adsorbs & Reacts P Poison (e.g., Sulfur) P->AS3 Strongly Adsorbs (Blocks Site)

Caption: Mechanism of catalyst poisoning on active sites.

Section 2: Diagnosis and Analytical Procedures

Question: How can I identify the specific poison affecting my catalyst?

Answer: Identifying the culprit is a critical step in resolving the poisoning issue. This typically involves a two-pronged approach: analyzing your feedstocks and analyzing the spent (deactivated) catalyst.

1. Feedstock Analysis: Proactively analyzing your nitrobenzene, solvent, and hydrogen gas is a crucial preventative measure.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile organic impurities, such as sulfur compounds or other organic contaminants, in your feedstock and solvents.[16]
  • Trace Metals Analysis (ICP-MS/OES): Inductively Coupled Plasma - Mass Spectrometry or Optical Emission Spectrometry can detect heavy metal contaminants (Pb, As, Hg) at parts-per-billion (ppb) levels.[13]

2. Spent Catalyst Characterization: Analyzing the catalyst itself provides direct evidence of poisoning.

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can identify the elemental composition of the catalyst's surface, revealing the presence of adsorbed poisons like sulfur or chlorine.[17]
  • Combustion Analysis: The sulfur and carbon content on a used catalyst can be determined by combustion in an oxygen stream, followed by infrared detection of the resulting SO₂ and CO₂.[13]
  • Temperature-Programmed Desorption (TPD): By heating the catalyst and analyzing the desorbed molecules with a mass spectrometer, you can identify the species that were adsorbed on the surface and determine their binding strength.
Analytical TechniqueWhat It MeasuresApplication in Poisoning Diagnosis
GC-MS Volatile organic compoundsIdentifies organic poisons (e.g., thiophenes) in liquid feedstocks.[16]
ICP-OES / ICP-MS Elemental composition (trace metals)Detects heavy metal poisons (Hg, Pb, As) in feedstocks or on the catalyst after digestion.[13]
XPS Surface elemental composition and chemical stateDirectly identifies poisons (S, Cl, etc.) on the catalyst surface.[17]
Combustion Analysis Total sulfur and carbon contentQuantifies the amount of sulfur or coke deposited on the catalyst.[13]
Section 3: Mitigation, Regeneration, and Prevention

Question: My catalyst is poisoned. What are my options? Can it be regenerated?

Answer: Yes, in many cases, poisoned catalysts can be regenerated to recover a significant portion of their activity, which is often more cost-effective than replacement.[18][19] The appropriate regeneration method depends on the nature of the poison.

There are two primary approaches to regeneration:

  • Thermal Regeneration: This involves heating the catalyst, often under a controlled atmosphere, to desorb or decompose the poison.[8] It is particularly effective for removing coke deposits (via controlled oxidation) and some volatile organic poisons. Care must be taken to avoid high temperatures that could cause thermal sintering of the catalyst.[8]

  • Chemical Washing/Solvent Extraction: This method uses solvents, acids, bases, or chelating agents to dissolve and wash away the poison.[8] This is effective for removing certain metal deposits or strongly adsorbed species that cannot be removed thermally.

Here is a general protocol for regenerating a poisoned catalyst.

Experimental Protocol: General Catalyst Regeneration via Chemical Washing

Objective: To remove adsorbed poisons from a catalyst surface and restore its activity.

Materials:

  • Poisoned Catalyst

  • Appropriate Solvent (e.g., deionized water, ethanol, dilute acid/base solution - choice is poison-dependent)

  • Beakers, Buchner Funnel, Filter Paper

  • Vacuum Flask

  • Drying Oven (with inert gas purge capability)

  • Inert atmosphere glovebox or Schlenk line (if catalyst is pyrophoric)

Procedure:

  • Safety First: Handle the catalyst in an inert atmosphere (e.g., nitrogen or argon) if it is pyrophoric when reduced (common for Ni, Pd, Pt catalysts).

  • Unload Reactor: Carefully unload the poisoned catalyst from the reactor.

  • Initial Rinse: Gently rinse the catalyst with a non-reactive solvent (e.g., ethanol) to remove any residual reactants or products.

  • Leaching Step: Submerge the catalyst in the chosen regeneration solution. The choice of solution is critical:

    • For metallic impurities, a dilute acid or a chelating agent like EDTA might be effective.

    • For certain organic poisons, a series of solvent washes may be sufficient.

    • Gently agitate the slurry for a set period (e.g., 1-4 hours) at a controlled temperature.

  • Filtration and Washing: Filter the catalyst from the leaching solution using a Buchner funnel. Wash thoroughly with deionized water or an appropriate solvent to remove all traces of the regeneration solution.

  • Drying: Dry the catalyst in an oven under vacuum or a gentle flow of inert gas. A typical drying temperature is 100-120°C. The goal is to remove all moisture without causing thermal damage.

  • Re-activation (if necessary): Before reuse, the catalyst may need to be re-reduced. This is typically done in-situ in the reactor by passing a stream of hydrogen gas over the catalyst at an elevated temperature.

Self-Validation: The success of the regeneration should be validated by testing the catalyst's performance (activity and selectivity) under standard reaction conditions and comparing it to its fresh and poisoned states. Further characterization (e.g., XPS) can confirm the removal of the poison.

Question: How can I prevent catalyst poisoning from happening in the first place?

Answer: Prevention is always the most effective strategy.[14] A robust prevention plan focuses on ensuring the purity of all streams entering your reactor.

  • Feedstock Purification: This is the most critical preventative step.[7]

    • Guard Beds: Install a bed of adsorbent material (e.g., activated carbon, zeolites) upstream of your reactor to capture potential poisons before they reach the catalyst.

    • Distillation/Filtration: Purify liquid feedstocks and solvents through distillation or advanced filtration to remove non-volatile impurities and particulates.[7]

  • Catalyst Formulation: Choose catalyst formulations that are more resistant to poisoning. For example, some bimetallic catalysts or catalysts with specific support materials can exhibit higher tolerance to common poisons like sulfur.[12]

  • Process Control:

    • Optimize Operating Conditions: Lowering the reaction temperature can sometimes reduce the strength of poison adsorption.[3]

    • Monitor Feedstock Quality: Regularly analyze your raw materials to catch any deviations in quality before they cause significant damage to your catalyst bed.

Troubleshooting Workflow

If you are experiencing a loss in catalyst performance, follow this logical workflow to diagnose and solve the problem.

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025). Google Cloud.
  • Unlocking the Mystery of Catalyst Poisoning. (2022). Department of Energy.
  • Catalyst Poisoning Testing. (n.d.). Intertek.
  • Catalyst Poisoning: Palladium & Pl
  • Catalyst Deactivation, Poisoning and Regener
  • Deactivation and Regeneration Method for Ni Catalysts by H₂S Poisoning in CO₂ Methan
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
  • Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. (2021).
  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. (n.d.). Spectroscopy Online.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Catalyst deactiv
  • Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. (2021). Industrial & Engineering Chemistry Research.
  • Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst. (n.d.). Loughborough University Research Repository.
  • Deactivation kinetics in the hydrogenation of nitrobenzene to aniline. (2009).
  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
  • Reduction of Nitrobenzene to Aniline. (1984).
  • Development of Ni-based alloy catalysts to improve the sulfur poisoning resistance. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. (2006).
  • Catalyst Deactivation, Poisoning and Regeneration. (2019).
  • Enhanced Denitrification of Aniline and Its Derivatives by Catalysts. (2023).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis and Validation of 3-Cyclopropyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, aniline derivatives continue to be of significant interest due to their prevalence in a wide array of biologically active compounds. This guide provides an in-depth technical overview of the synthesis of 3-Cyclopropyl-N-methylaniline, a valuable building block in pharmaceutical research. We will explore a robust synthetic methodology, present a comparative analysis with alternative routes, and detail the critical process of validating the synthesized compound against a reference standard.

Introduction: The Significance of the Cyclopropyl Motif in Drug Design

The incorporation of a cyclopropyl group into small molecules is a well-established strategy in drug design to enhance metabolic stability, improve potency, and fine-tune physicochemical properties. The rigid, three-membered ring introduces conformational constraints and can modulate the electronic nature of the parent molecule. When coupled with the versatile N-methylaniline scaffold, 3-Cyclopropyl-N-methylaniline emerges as a key intermediate for the synthesis of a new generation of therapeutic agents.

This guide is structured to provide not just a protocol, but a comprehensive understanding of the chemical principles and analytical rigor required for the successful synthesis and validation of this important compound.

Synthetic Strategies: A Comparative Overview

The synthesis of 3-Cyclopropyl-N-methylaniline can be approached through several strategic disconnections. Here, we will detail a primary, reliable method and discuss viable alternatives, offering a comparative perspective on their respective advantages and limitations.

Primary Synthetic Route: N-Methylation of 3-Cyclopropylaniline

This approach is often favored for its straightforward nature and the commercial availability of the starting material, 3-cyclopropylaniline. The core transformation is the introduction of a methyl group onto the nitrogen atom of the aniline.

Reaction Scheme:

Synthesis of 3-Cyclopropyl-N-methylaniline cluster_reactants Reactants cluster_products Product 3-Cyclopropylaniline 3-Cyclopropylaniline Reaction N-Methylation 3-Cyclopropylaniline->Reaction Base Solvent Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->Reaction Target_Molecule 3-Cyclopropyl-N-methylaniline Reaction->Target_Molecule

Caption: N-Methylation of 3-cyclopropylaniline.

Experimental Protocol: N-Methylation using Dimethyl Sulfate

  • Materials: 3-Cyclopropylaniline, Dimethyl sulfate, Sodium hydroxide (NaOH), Dichloromethane (DCM), Water, Brine.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-cyclopropylaniline (1.0 eq) in dichloromethane.

    • Add an aqueous solution of sodium hydroxide (2.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add dimethyl sulfate (1.1 eq) dropwise to the vigorously stirred biphasic mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford pure 3-Cyclopropyl-N-methylaniline.

Causality Behind Experimental Choices:

  • Biphasic System: The use of a biphasic system (DCM/water) with a base (NaOH) is crucial. The sodium hydroxide deprotonates the aniline, forming the more nucleophilic anilide anion in the aqueous phase, which can then react with the dimethyl sulfate present in the organic phase. This phase-transfer-like condition facilitates the reaction.

  • Stoichiometry: A slight excess of the methylating agent ensures complete conversion of the starting material. A larger excess should be avoided to minimize the formation of the N,N-dimethylated byproduct.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

Alternative Synthetic Routes

While N-methylation of the corresponding aniline is a primary choice, other strategies offer flexibility depending on the availability of starting materials and desired scale.

1. Buchwald-Hartwig Amination

This powerful palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between an aryl halide and an amine.[1] In this case, 3-bromocyclopropylbenzene would be coupled with methylamine.

Reaction Scheme:

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_product Product Aryl_Halide 3-Bromocyclopropylbenzene Reaction Buchwald-Hartwig Coupling Aryl_Halide->Reaction Pd Catalyst Ligand Base Solvent Amine Methylamine Amine->Reaction Target_Molecule 3-Cyclopropyl-N-methylaniline Reaction->Target_Molecule Reductive Amination cluster_reactants Reactants cluster_product Product Aldehyde 3-Cyclopropylbenzaldehyde Imine_Formation Imine Intermediate Aldehyde->Imine_Formation Amine Amine Methylamine Target_Molecule 3-Cyclopropyl-N-methylaniline Reduction Reduction Imine_Formation->Reduction Reducing Agent (e.g., NaBH(OAc)₃) Reduction->Target_Molecule Validation Workflow cluster_synthesis Synthesis cluster_reference Reference Synthesized_Compound Synthesized 3-Cyclopropyl-N-methylaniline Analytical_Techniques Analytical Techniques (NMR, GC-MS, HPLC, IR) Synthesized_Compound->Analytical_Techniques Reference_Standard Reference Standard of 3-Cyclopropyl-N-methylaniline Reference_Standard->Analytical_Techniques Data_Comparison Data Comparison and Purity Assessment Analytical_Techniques->Data_Comparison Comparison of Spectra and Chromatograms Validation_Conclusion Validation Conclusion: Identity and Purity Confirmed Data_Comparison->Validation_Conclusion

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 3-Cyclopropyl-N-methylaniline

[1]

Executive Safety Directive

3-Cyclopropyl-N-methylaniline is a secondary aromatic amine possessing a strained cyclopropyl ring.[1] This structural combination creates a unique hazard profile: it is acutely toxic (characteristic of anilines) and chemically reactive (characteristic of strained rings).

IMMEDIATE ACTION REQUIRED:

  • DO NOT mix with strong acids (exothermic reaction/salt formation).

  • DO NOT mix with oxidizing agents (risk of vigorous ignition or explosion).

  • DO NOT dispose of down the drain.[2] This compound is highly toxic to aquatic life.[3][4][5][6]

Chemical Hazard Profile

To safely manage disposal, you must understand the "Why" behind the protocols. This compound behaves as a hybrid of a toxic aniline and a reactive alkyl amine.

PropertySpecificationOperational Implication
Chemical Class Secondary Aromatic AmineBasic nitrogen; incompatible with acids/oxidizers.[1]
Toxicity (GHS) Acute Tox. 3 (Oral/Dermal/Inhal)Zero-skin-contact policy. Double nitrile gloves required.[1]
Reactivity Cyclopropyl StrainThe 3-carbon ring is highly strained (~27 kcal/mol).[1] Oxidative conditions can cleave this ring, leading to unpredictable, energetic byproducts.
Corrosivity Potential Skin CorrosiveHigh pH (Basic).[1] Can cause chemical burns.
Environmental Aquatic Chronic 1Zero-discharge. All aqueous rinses must be collected.[1]
Waste Segregation Protocol (The "Separation" Phase)

Correct segregation is the single most critical step in preventing disposal accidents. 3-Cyclopropyl-N-methylaniline must be isolated from incompatible streams immediately upon generation.[1]

The Segregation Logic
  • Why not General Organic Waste? General waste often contains acetone or alcohols. While miscible, if the general waste can contains traces of oxidizers (peroxides from ethers) or acids, this amine can react.

  • Why not Acid Waste? Mixing amines with acid waste streams generates heat. In a closed waste container, this thermal expansion can pressurize and rupture the vessel.

Visual Guide: Waste Stream Decision Matrix

SegregationMatrixStartWaste Generated containing3-Cyclopropyl-N-methylanilineIsPureIs the waste >95% Pure(Stock/Mother Liquor)?Start->IsPureIsMixedIs it mixed with solvents?IsPure->IsMixedNoStreamASTREAM A: Pure Toxic Organic(Label: Toxic, Amine)IsPure->StreamAYesHalogenatedContains HalogenatedSolvents (DCM, Chloroform)?IsMixed->HalogenatedStreamBSTREAM B: Halogenated Solvent Mix(Label: Toxic, Halogenated)Halogenated->StreamBYesStreamCSTREAM C: Non-Halogenated Solvent Mix(Label: Toxic, Flammable)Halogenated->StreamCNo

Figure 1: Decision matrix for segregating amine waste streams to prevent cross-reactivity.

Step-by-Step Disposal Workflow

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Cradle-to-Grave" waste management.

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber).

    • Reasoning: HDPE is resistant to the basic nature of amines. Avoid metal containers (steel) if the waste stream contains moisture, as amines can induce corrosion in certain metals over time.

  • Venting: Use a vented cap (pressure-relief) if the waste contains volatile solvents, but ensure it is chemically resistant.

Step 2: Accumulation & Quenching (If Reactive)
  • Scenario: If the 3-Cyclopropyl-N-methylaniline was used as a reagent in a reaction that is still potentially active.[1]

  • Action: Ensure the reaction is fully quenched before transfer to the waste container.

  • Protocol:

    • Dilute the reaction mixture with a compatible solvent (e.g., Ethanol or Ethyl Acetate).

    • Adjust pH to neutral (pH 7-9) carefully if an acid workup was performed, but do not over-acidify .

    • Self-Validation Check: Measure temperature.[7] If the solution is >25°C, it is reacting. Do not bottle until stable at room temperature for 30 minutes.

Step 3: Labeling (RCRA Compliance)

Standard "Hazardous Waste" labels are insufficient. You must add specific constituent data.[3][4][5][7][8][9][10]

  • Primary Constituent: 3-Cyclopropyl-N-methylaniline.[1]

  • Hazard Checkboxes: [x] Toxic [x] Irritant/Corrosive [x] Combustible (if in solvent).

  • UN Classification (Recommended for N.O.S.):

    • If Pure: UN 2810 (Toxic, organic, n.o.s.) or UN 2735 (Amines, liquid, corrosive, n.o.s.).

    • Note: Check your specific institution's EHS guidelines, as they may prefer one N.O.S.[1] code over the other based on their incinerator profile.

Step 4: Final Disposal (Incineration)
  • Method: High-temperature incineration with scrubber.

  • Why: Nitrogen-containing organics generate Nitrogen Oxides (NOx) when burned. Licensed facilities use scrubbers to capture these gases.

  • Prohibited: Do not use evaporation or sewer disposal.

Emergency Contingency: Spill Management

In the event of a benchtop spill (<500 mL):

  • Evacuate & Ventilate: The vapor is toxic. Clear the immediate area.[3][4][5][6][11]

  • PPE Upgrade: Wear Silver Shield/4H laminate gloves if available; otherwise, double-glove with thick Nitrile. Standard latex is permeable to anilines.

  • Containment:

    • Use Vermiculite or Diatomaceous Earth .

    • Do NOT use paper towels (increased surface area for evaporation + flammability).

  • Decontamination:

    • After absorbing the bulk liquid, wipe the surface with a mild, dilute acid solution (e.g., 1% Acetic Acid) to neutralize the amine residue, followed by a soap and water wash.

    • Collect all wipes as solid hazardous waste (Stream A).

Visualizing the Lifecycle

DisposalLifecycleGenGeneration(Benchtop)SegSegregation(Amine Stream)Gen->Seg IsolateLabelLabeling(UN 2810/2735)Seg->Label CharacterizeStoreSatellite Accumulation(Secondary Containment)Label->Store Max 90 DaysPickupEHS PickupStore->Pickup RequestDestructIncineration(w/ NOx Scrubber)Pickup->Destruct Final Fate

Figure 2: The "Cradle-to-Grave" lifecycle of amine waste, ensuring regulatory compliance.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 69828, Cyclopropylamine (Analogous substructure data). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). RCRA Hazardous Waste Description for Aromatic Amines (Generic). EPA Waste Codes & Listings. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Aniline. Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.